Product packaging for 3-Fluoro-4-morpholin-4-ylbenzaldehyde(Cat. No.:CAS No. 495404-90-5)

3-Fluoro-4-morpholin-4-ylbenzaldehyde

Cat. No.: B1309810
CAS No.: 495404-90-5
M. Wt: 209.22 g/mol
InChI Key: RYBHUGMTHMMHKH-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholin-4-ylbenzaldehyde is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B1309810 3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS No. 495404-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHUGMTHMMHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424581
Record name 3-fluoro-4-morpholin-4-ylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495404-90-5
Record name 3-Fluoro-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495404-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

This compound is a substituted aromatic aldehyde that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive aldehyde group with a morpholine moiety and a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive compounds. The presence of the fluorine atom can modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, which are critical considerations in drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 495404-90-5[1][2]
Molecular Formula C₁₁H₁₂FNO₂[2][3]
Molecular Weight 209.22 g/mol [2][3]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Appearance Not specified, likely a solid
Solubility Not specified, likely soluble in organic solvents

Synthesis

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 3,4-difluorobenzaldehyde and morpholine.

Materials and Reagents:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or another polar aprotic solvent (e.g., DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants and form a stirrable suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin and eye irritant. Avoid inhalation and skin contact.

G cluster_workflow Synthesis Workflow A 1. Reaction Setup (3,4-Difluorobenzaldehyde, Morpholine, K2CO3) B 2. Solvent Addition (Anhydrous DMF) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Work-up (Water, Ethyl Acetate Extraction) C->D E 5. Washing (Water, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the proposed synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The aldehyde functional group can undergo various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities.

Potential Therapeutic Areas:

  • Oncology: The morpholine moiety is present in several approved anticancer drugs, such as gefitinib and linezolid. This scaffold can be utilized to synthesize novel kinase inhibitors or other targeted anticancer agents.

  • Infectious Diseases: The structural similarity to intermediates of antibiotics like linezolid suggests its potential use in developing new antibacterial agents.[4]

  • Inflammatory Diseases: Related benzaldehyde derivatives have been used to synthesize compounds with anti-inflammatory properties.[5]

G cluster_drug_discovery Role in Drug Discovery Start This compound (Starting Material) Reaction Chemical Transformations (Reductive Amination, Condensation, etc.) Start->Reaction Library Library of Derivative Compounds Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The logical flow of utilizing this compound in a drug discovery program.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, a hazard assessment can be made based on structurally related compounds such as 3-chloro-4-fluorobenzaldehyde and other fluorinated benzaldehydes.[6][7][8][9][10]

Potential Hazards:

Hazard ClassDescription
Skin Corrosion/Irritation May cause skin irritation.[8][11]
Serious Eye Damage/Irritation May cause serious eye irritation.[8][11]
Respiratory Irritation May cause respiratory irritation.[8][11]
Acute Toxicity (Oral) May be harmful if swallowed.

Recommended Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The information on its properties, synthesis, and potential applications should facilitate its use in the design and development of new chemical entities with therapeutic potential. Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.

References

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-4-morpholin-4-ylbenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.

Chemical Properties

This compound, with the CAS Number 495404-90-5, is a substituted aromatic aldehyde. Its structure incorporates a fluorine atom and a morpholine ring, functionalities that are of significant interest in medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 495404-90-5[1][2]
Molecular Formula C₁₁H₁₂FNO₂[1][2]
Molecular Weight 209.22 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[1]
Flash Point 169.7 ± 27.9 °C[1]
Melting Point Not available[1]
Spectral Data (Predicted)

1.2.1. ¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the morpholine ring protons. The fluorine atom would induce splitting in the signals of adjacent aromatic protons.

  • Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the benzene ring would appear as multiplets in the region of δ 7.0-7.8 ppm. The proton ortho to the fluorine and meta to the aldehyde would likely show a doublet of doublets due to coupling with the fluorine and the adjacent proton.

  • Morpholine Protons: Two distinct triplets are anticipated for the methylene groups of the morpholine ring. The protons on the carbons adjacent to the nitrogen (N-CH₂) would likely appear around δ 3.2-3.4 ppm, while the protons on the carbons adjacent to the oxygen (O-CH₂) would be expected around δ 3.8-4.0 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the morpholine carbons.

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-192 ppm.

  • Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Morpholine Carbons: Two signals are expected for the morpholine ring, with the N-CH₂ carbons appearing around δ 48-52 ppm and the O-CH₂ carbons around δ 66-68 ppm.

1.2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by the following key absorption bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Aldehyde) 1690 - 1710
C-H Stretch (Aldehyde) 2720 - 2820
C-F Stretch 1200 - 1300
C-N Stretch (Aromatic Amine) 1250 - 1350
C-O-C Stretch (Ether) 1070 - 1150
Aromatic C=C Stretch 1500 - 1600

1.2.4. Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine ring.

Synthesis and Reactivity

Synthetic Approach

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This approach involves the reaction of a suitable difluorinated benzaldehyde derivative with morpholine.

2.1.1. Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established procedures for similar transformations.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reaction_Vessel Reaction at 80-100 °C 3,4-Difluorobenzaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel K2CO3 Potassium Carbonate K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Quenching Quench with Ice-Water Reaction_Vessel->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.
Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The electron-donating morpholine group may slightly reduce the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde.

  • Aromatic Ring: The fluorine atom and the morpholine group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. The strong electron-donating nature of the morpholino group directs electrophiles to the ortho and para positions relative to it.

  • Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.

Biological and Medicinal Chemistry Relevance

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are of considerable interest in drug discovery.

  • Morpholine Ring: The morpholine heterocycle is a common scaffold in many approved drugs and bioactive molecules. It is often incorporated to improve aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.

  • Fluorine Atom: The introduction of fluorine into drug candidates can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and modulate pKa.

Given these properties, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological targets.

Logical_Relationship cluster_properties Structural Features cluster_implications Potential Implications in Drug Discovery Compound This compound Fluorine Fluorine Atom Compound->Fluorine Morpholine Morpholine Ring Compound->Morpholine Aldehyde Aldehyde Group Compound->Aldehyde Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Fluorine->Binding_Affinity Morpholine->Metabolic_Stability Solubility Improved Solubility Morpholine->Solubility Synthetic_Handle Versatile Synthetic Handle Aldehyde->Synthetic_Handle

Logical relationship between structural features and potential utility.

Safety and Handling

Specific safety data for this compound is limited. However, based on the known hazards of similar aromatic aldehydes and morpholine derivatives, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde group, a fluorine atom, and a morpholine ring makes it an attractive starting material for the development of novel molecules with desirable pharmacological properties. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and other physicochemical properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in pharmaceutical synthesis.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₂[1][2]
Molecular Weight 209.22 g/mol
CAS Number 495404-90-5[1][2]
Density 1.2±0.1 g/cm³[1]
Boiling Point 357.0±42.0 °C at 760 mmHg[1]

Calculation of Molecular Weight:

The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[3][4][5]

  • Fluorine (F): 18.998 u[6][7][8][9]

  • Nitrogen (N): 14.007 u[10][11][12][13][14]

  • Oxygen (O): 15.999 u[15][16][17][18]

Total Molecular Weight = (11 x 12.011) + (12 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) = 209.22 g/mol

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are critical for reproducible research and development. The following outlines a general synthetic approach.

Synthesis of this compound:

A common synthetic route involves the nucleophilic aromatic substitution of a difluoro- or nitro-substituted benzaldehyde derivative with morpholine.

Materials:

  • 3,4-Difluorobenzaldehyde or 3-Fluoro-4-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (3,4-Difluorobenzaldehyde, Morpholine, Base, Solvent) Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Fluoro-4-morpholin- 4-ylbenzaldehyde Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and Identifiers

This compound is an aromatic aldehyde substituted with a fluorine atom and a morpholine ring. These functional groups impart unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.

  • IUPAC Name: 3-Fluoro-4-(4-morpholinyl)benzaldehyde

  • CAS Number: 495404-90-5[1]

  • Molecular Formula: C₁₁H₁₂FNO₂[1]

  • Molecular Weight: 209.22 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing reactions, purification procedures, and formulation studies.

PropertyValueSource
Molecular Weight 209.217 g/mol [2]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[2]
Melting Point Not Available[2]

Synthesis

Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the general procedure for the synthesis of 4-morpholinobenzaldehyde and is adapted for the synthesis of the target molecule.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask, dissolve 3,4-difluorobenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add morpholine (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound.

Applications in Research and Drug Development

The structural motif of a substituted benzaldehyde, particularly with a morpholine group, is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The fluorine atom can enhance binding affinity and metabolic stability.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, the related compound, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic drug linezolid.[3] This suggests that this compound could be a valuable precursor for developing new pharmaceuticals.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D structure of this compound.

References

A Technical Guide to the Predicted Biological Activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde is limited. This document, therefore, presents a technical overview of its potential biological activities based on the known functions of its structural motifs and the activities of analogous compounds. The content herein is intended to guide future research and is based on scientific inference.

Executive Summary

This compound is a synthetic organic compound featuring a fluorinated benzaldehyde scaffold substituted with a morpholine ring. While direct experimental data on its biological effects are not extensively documented in peer-reviewed literature, its chemical structure suggests potential therapeutic relevance. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates and contribute to a wide range of biological activities.[1] The presence of a fluorine atom can further enhance metabolic stability and binding affinity. This guide will explore the plausible synthesis, potential biological activities, and hypothetical mechanisms of action of this compound, providing a framework for its future investigation.

Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route would involve the reaction of 3,4-difluorobenzaldehyde with morpholine in the presence of a base.

General Experimental Protocol: Synthesis

A general procedure, adapted from the synthesis of similar 4-morpholinobenzaldehydes, is as follows[2]:

  • To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-1.5 equivalents).

  • Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the reaction mixture (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of the final product would be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy.

G cluster_start Starting Materials 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reaction Reaction 3,4-Difluorobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction  K2CO3, DMF  80-120°C Workup Workup Reaction->Workup  Precipitation  in water Purification Purification Workup->Purification  Recrystallization Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Based on its structural components, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

The morpholine ring is present in numerous anticancer agents.[1] Its inclusion can confer favorable properties such as increased water solubility and metabolic stability. Furthermore, some morpholine derivatives have been identified as inhibitors of critical cancer-related signaling pathways.

Hypothetical Mechanism: PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many human cancers.[5][6][7] Several known PI3K inhibitors incorporate a morpholine ring, which often binds within the ATP-binding pocket of the enzyme. It is plausible that this compound could act as a scaffold for the development of novel PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target.
Antimicrobial Activity

The 3-fluoro-4-morpholinoaniline substructure is a key component of the antibiotic Linezolid, suggesting that compounds with this core may possess antibacterial properties.[8] Additionally, various hydrazone and semicarbazide derivatives of 4-morpholino-3-nitrobenzohydrazide have demonstrated activity against Gram-positive bacteria.[9]

Hypothetical Mechanism: The aldehyde functional group of this compound could potentially react with biological nucleophiles, such as amino or thiol groups in bacterial enzymes or proteins, leading to the inhibition of essential cellular processes.

Summary of Potential Activities

The following table summarizes the potential biological activities of this compound based on the activities of structurally related compounds.

Potential Biological Activity Structural Basis / Rationale References
AnticancerThe morpholine ring is a common scaffold in anticancer drugs and PI3K inhibitors.[1]
AntibacterialThe related 3-fluoro-4-morpholinoaniline is an intermediate for the antibiotic linezolid. Other morpholine derivatives show antibacterial effects.[8][9]
Anti-inflammatoryCertain morpholine derivatives have demonstrated anti-inflammatory properties.[1]

Proposed Experimental Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is required.

In Vitro Cytotoxicity Screening (Anticancer)

The potential anticancer effects can be initially assessed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability.

General Protocol: MTT Assay [10][11]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate (24 hours) A->B C Add serial dilutions of test compound B->C D Incubate (48-72 hours) C->D E Add MTT reagent D->E F Incubate (2-4 hours) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance (570 nm) G->H I Calculate IC50 value H->I

Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing

The antimicrobial potential can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

General Protocol: Broth Microdilution [12][13][14]

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized microbial inoculum B->C D Incubate plate (18-24 hours) C->D E Visually inspect for turbidity (growth) D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing (MIC determination).

Conclusion and Future Directions

This compound is a compound of interest for which direct biological data is sparse. However, a comprehensive analysis of its structural components strongly suggests potential as a scaffold for the development of novel anticancer and antimicrobial agents. The presence of the morpholine ring and fluorine substitution are attractive features for medicinal chemistry.

Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening to validate the hypothesized anticancer and antimicrobial activities. If promising activity is observed, further studies to elucidate the precise mechanism of action, conduct structure-activity relationship (SAR) analyses, and evaluate in vivo efficacy and safety will be warranted.

References

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol for a key reaction step, and discusses its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is a substituted benzaldehyde featuring a fluorine atom at the 3-position and a morpholine ring at the 4-position of the phenyl group. These structural motifs are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and pharmacokinetic properties.

A summary of the key chemical and physical properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 495404-90-5[1]
Molecular Formula C₁₁H₁₂FNO₂[1]
Molecular Weight 209.22 g/mol [1]
Appearance Off-white to brown crystalline powder (predicted based on its precursor)[2]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 169.7 ± 27.9 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by reduction of the nitro group to an amine, yielding the key intermediate, 3-fluoro-4-morpholinoaniline. The second step is the formylation of this intermediate to produce the target benzaldehyde.

Synthesis_Workflow Start 1,2-Difluoro-4-nitrobenzene Intermediate1 4-(2-Fluoro-4-nitrophenyl)morpholine Start->Intermediate1 Morpholine, Neat Intermediate2 3-Fluoro-4-morpholinoaniline Intermediate1->Intermediate2 Fe / NH4Cl Product This compound Intermediate2->Product Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

Synthesis of 3-Fluoro-4-morpholinoaniline

The precursor, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic linezolid.[2][3] A common synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[3]

Experimental Protocol:

  • Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine: A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.

  • Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine using a reducing agent such as iron powder in the presence of ammonium chloride in a solvent mixture like methanol and water.[3] The product is then purified by recrystallization.

Formylation of 3-Fluoro-4-morpholinoaniline

The introduction of the aldehyde group onto the 3-fluoro-4-morpholinoaniline ring can be achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic compounds, such as anilines.[4][5][6]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Aniline 3-Fluoro-4-morpholinoaniline Aniline->Iminium_Intermediate Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Vilsmeier-Haack Reaction):

This protocol is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10 °C. The mixture is stirred for a specified time to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: A solution of 3-fluoro-4-morpholinoaniline in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) is added dropwise to the prepared Vilsmeier reagent at a low temperature.

  • Reaction Progression: The reaction mixture is then typically heated to a temperature between 60-90 °C and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until it reaches a neutral or slightly basic pH.

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Spectral Data

Table 2: Spectral Data of 3-Fluoro-4-morpholinoaniline (Precursor)

Spectroscopic Technique Key Data Source
¹H NMR Signals corresponding to aromatic protons, morpholine protons, and the amine protons are expected.[7]
¹³C NMR Signals for the aromatic carbons (with C-F coupling), and morpholine carbons are expected.[7]
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether) are expected.[7]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight is expected.[7]

Predicted Spectral Data for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, and the morpholine protons.

  • ¹³C NMR: The spectrum should display a signal for the aldehyde carbon (around 190 ppm), in addition to the aromatic and morpholine carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 209.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological studies on this compound have been found in the reviewed literature, the structural components of the molecule suggest a high potential for biological activity.

  • Morpholine Moiety: The morpholine ring is a common scaffold in many approved drugs and biologically active compounds, contributing to improved pharmacokinetic properties.[8]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom can significantly impact a molecule's biological activity by altering its electronic properties, metabolic stability, and binding interactions with biological targets.[9]

  • Benzaldehyde Group: The aldehyde functional group is reactive and can participate in the formation of various derivatives, such as Schiff bases, which have been shown to possess antimicrobial and anticancer activities.[10]

Derivatives of structurally similar compounds have shown a range of biological activities, including:

  • Antimicrobial Activity: Schiff bases derived from 3-fluoro-4-morpholinoaniline have demonstrated biofilm inhibition activity.[10][11] Additionally, sulfonamide and carbamate derivatives of this aniline have shown antimicrobial properties.[11]

  • Anticancer Activity: The precursor, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic Linezolid, which has also been investigated for its potential in cancer therapy.[2]

Given these points, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to synthesize and screen a library of its derivatives for various pharmacological effects.

Biological_Potential Molecule This compound Scaffold Valuable Scaffold for Drug Discovery Molecule->Scaffold Derivatives Synthesis of Derivatives (e.g., Schiff bases, etc.) Scaffold->Derivatives Antimicrobial Potential Antimicrobial Activity Derivatives->Antimicrobial Anticancer Potential Anticancer Activity Derivatives->Anticancer

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a fluorinated morpholine-substituted benzaldehyde with significant potential as a building block in medicinal chemistry. This guide has provided an overview of its properties, a plausible synthetic route, and a discussion of its potential biological relevance. While specific experimental data for the final compound and its biological activities are currently limited in the public domain, the information presented here, based on its precursor and related compounds, provides a strong foundation for researchers and scientists to further investigate this promising molecule and its derivatives for the development of new therapeutic agents.

References

The Genesis and Ascendance of Morpholinobenzaldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of morpholinobenzaldehyde derivatives for researchers, scientists, and drug development professionals.

Introduction

Morpholinobenzaldehydes, a class of organic compounds featuring a morpholine ring appended to a benzaldehyde moiety, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural and physicochemical properties have made them privileged starting materials for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of morpholinobenzaldehydes, detailed experimental protocols for their synthesis and biological evaluation, a compilation of their quantitative biological data, and an exploration of their interactions with key cellular signaling pathways.

I. Discovery and Historical Perspective

The precise first synthesis of 4-morpholinobenzaldehyde is not definitively documented in readily available literature, suggesting it may have been initially prepared as an intermediate in broader synthetic explorations. The morpholine moiety itself was named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. However, the utility of the morpholine ring as a pharmacophore gained significant traction in the mid-20th century due to its favorable properties, such as improving the pharmacokinetic profile of drug candidates. Early patents from the 1940s and 1950s describe the synthesis of various morpholine-containing compounds, highlighting the growing interest in this heterocycle in the development of new therapeutics. The synthesis of 4-morpholinobenzaldehyde and its derivatives likely arose from the systematic exploration of nucleophilic aromatic substitution reactions on halogenated benzaldehydes with morpholine.

The evolution of synthetic methodologies for 4-morpholinobenzaldehyde has mirrored the advancements in organic chemistry. Early preparations likely involved direct nucleophilic substitution of activated aryl halides, such as 4-fluorobenzaldehyde, with morpholine in the presence of a base. Later, the advent of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provided more efficient and versatile routes to these compounds, allowing for the use of a wider range of aryl halides.

II. Synthesis of Morpholinobenzaldehydes and Their Derivatives

The synthesis of morpholinobenzaldehydes is a cornerstone for the development of more complex derivatives. The most common isomer, 4-morpholinobenzaldehyde, serves as a key building block.

A. Synthesis of 4-Morpholinobenzaldehyde

Two primary methods for the synthesis of 4-morpholinobenzaldehyde are widely employed:

1. Nucleophilic Aromatic Substitution: This is a classical and cost-effective method.

  • Experimental Protocol:

    • In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).[1][2][3]

    • Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[1][2][3]

    • Stir the reaction mixture at reflux (100-120°C) for 4-24 hours.[1][2][3][4]

    • Upon completion, concentrate the mixture to dryness under reduced pressure.[1][2][3]

    • Cool the residue to room temperature and pour it into ice water, then allow it to stand overnight.[1][2][3]

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.[1][2][3]

2. Buchwald-Hartwig Amination: This method offers greater substrate scope, allowing for the use of aryl chlorides, bromides, and iodides.

  • Experimental Protocol:

    • In an oven-dried round-bottom flask, combine the aryl halide (1 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.3 mmol), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos).[1]

    • Add an appropriate solvent, such as 1,4-dioxane or toluene (4 mL).[1]

    • Place the flask in a preheated oil bath and stir at the required temperature (typically 80-110°C) for the specified time.[1]

    • After cooling, add water (20 mL) and extract the product with an organic solvent like ether (4 x 10 mL).[1]

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[1]

    • Remove the solvent under vacuum to obtain the crude product, which can be further purified by chromatography.[1]

B. Synthesis of Morpholinobenzaldehyde Derivatives

4-Morpholinobenzaldehyde is a versatile precursor for a wide range of derivatives, often synthesized through condensation reactions. A common strategy is the Claisen-Schmidt condensation to form chalcones, which are then cyclized to various heterocyclic systems.

  • Experimental Protocol for Chalcone Synthesis:

    • Dissolve 4-morpholinobenzaldehyde and a substituted acetophenone in ethanol.[4]

    • Cool the solution in an ice bath.[4]

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

These chalcone intermediates can then be reacted with various reagents (e.g., hydrazines, guanidines) to generate a library of heterocyclic derivatives.

III. Biological Activities and Therapeutic Potential

The incorporation of the morpholinobenzaldehyde scaffold has led to the discovery of compounds with a broad spectrum of biological activities.

A. Anticancer Activity

A significant area of research has focused on the development of morpholinobenzaldehyde derivatives as anticancer agents. These compounds often act as inhibitors of key signaling pathways involved in cell growth, proliferation, and survival.

1. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several morpholinobenzaldehyde-containing molecules have been identified as potent inhibitors of this pathway. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain.

2. Other Anticancer Mechanisms: Derivatives have also been shown to exhibit cytotoxicity against various cancer cell lines through other mechanisms, including inhibition of other kinases and induction of apoptosis.

B. Antimicrobial Activity

Morpholinobenzaldehyde derivatives have also been investigated for their antibacterial and antifungal properties. The morpholine moiety can enhance the permeability of the compounds across microbial cell membranes.

IV. Quantitative Biological Data

The following tables summarize the quantitative biological data for selected morpholinobenzaldehyde derivatives.

Table 1: PI3K Isoform Inhibition by Morpholine-Containing Compounds

Compound/DerivativePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
ZSTK474 (contains morpholine)5.020.837.03.9[5]
Ethanolamine analog of ZSTK4749.9>10092.59.8[5]
Diethanolamine analog of ZSTK4743.7>10014.69.8[5]

Table 2: Cytotoxicity of Morpholinobenzaldehyde Derivatives in Cancer Cell Lines

Derivative ClassCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrimidineA549 (Lung Carcinoma)5.988[6]
Benzo[a]phenazineHeLa (Cervical Cancer)1.0 - 10[7]
Benzo[a]phenazineA549 (Lung Carcinoma)1.0 - 10[7]
Benzo[a]phenazineMCF-7 (Breast Cancer)1.0 - 10[7]
Benzo[a]phenazineHL-60 (Leukemia)1.0 - 10[7]

Table 3: Antibacterial Activity of Morpholine-Containing Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference
1,2,4-Triazole derivativeMycobacterium smegmatis15.6[8]
1,2,4-Triazole derivativePseudomonas aeruginosa>500[8]
Quinoxaline derivativeMRSA2 - 4[9]

V. Signaling Pathways and Mechanisms of Action

The biological effects of morpholinobenzaldehyde derivatives are often mediated by their interaction with specific cellular signaling pathways.

A. The PI3K/Akt/mTOR Signaling Pathway

As mentioned, this is a major target for anticancer derivatives. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR. This leads to decreased cell proliferation and survival.

PI3K_Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinobenzaldehyde derivatives.

B. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some morpholine-containing compounds have been shown to modulate this pathway, although the specific interactions of morpholinobenzaldehyde derivatives are less well-characterized than their effects on the PI3K pathway.

MAPK_Pathway

Caption: The MAPK signaling pathway with potential points of inhibition by morpholinobenzaldehyde derivatives.

VI. Experimental Workflows

The development of novel drugs from the morpholinobenzaldehyde scaffold typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow

Caption: A typical workflow for the discovery of kinase inhibitors from a morpholinobenzaldehyde scaffold.

VII. Detailed Experimental Protocols

A. PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

  • Procedure:

    • Prepare serial dilutions of the test compound (morpholinobenzaldehyde derivative) in DMSO.

    • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by fitting the dose-response data to a suitable model.[10]

B. Western Blot Analysis for Akt Phosphorylation

This protocol is used to determine the effect of a compound on the PI3K signaling pathway within cells.[5][11][12][13]

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.

VIII. Conclusion

Morpholinobenzaldehydes represent a highly valuable and adaptable scaffold in modern drug discovery. Their straightforward synthesis and the wide range of biological activities exhibited by their derivatives, particularly as kinase inhibitors, underscore their importance. This guide has provided a comprehensive overview of their history, synthesis, biological activities, and the experimental protocols used to evaluate them. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

References

3-Fluoro-4-morpholin-4-ylbenzaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the key characteristics of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a morpholine moiety suggests its utility in the development of novel therapeutic agents with enhanced pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Characteristics

This compound is a substituted benzaldehyde derivative. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the fluoro and morpholino substituents are known to favorably influence pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes key known and predicted properties based on available information for the compound and its close analogs.

PropertyValueSource/Method
CAS Number 495404-90-5
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol [1]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 169.7 ± 27.9 °C[1]
Appearance Solid (predicted)General knowledge
Spectral Data (Predictive)
Spectrum TypePredicted Key Features
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Morpholine protons (δ 3.0-4.0 ppm).
¹³C NMR Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 110-160 ppm), Morpholine carbons (δ 45-70 ppm).
IR (Infrared) C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-F stretch around 1000-1400 cm⁻¹, C-N stretch around 1250-1350 cm⁻¹, C-O-C stretch (morpholine) around 1115 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 209.0852.

Synthesis Protocol

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established nucleophilic aromatic substitution (SₙAr) reactions. The following protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde.

Proposed Synthesis of this compound

This proposed synthesis involves the nucleophilic aromatic substitution of a fluorine atom from 3,4-difluorobenzaldehyde by morpholine.

Reactants:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃) as a base

  • Dimethylformamide (DMF) as a solvent

Experimental Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with water and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Synthesis_Workflow reagents 3,4-Difluorobenzaldehyde Morpholine K₂CO₃, DMF reaction Nucleophilic Aromatic Substitution (SₙAr) 80-100 °C reagents->reaction 1 workup Aqueous Workup (Ice-water quench) reaction->workup 2 filtration Filtration workup->filtration 3 purification Purification (Column Chromatography or Recrystallization) filtration->purification 4 product This compound purification->product 5

Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The morpholine ring is a common feature in many approved drugs and clinical candidates, often contributing to improved solubility and metabolic stability. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability.

Potential as a PI3K/Akt/mTOR Pathway Inhibitor Intermediate

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] A significant number of PI3K/Akt/mTOR inhibitors incorporate a morpholine moiety, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain.[4][6]

Therefore, this compound represents a valuable starting material for the synthesis of novel PI3K/Akt/mTOR inhibitors. The aldehyde functionality can be readily converted into various heterocyclic scaffolds known to exhibit kinase inhibitory activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Activation Inhibitor Potential Inhibitor (Derived from 3-Fluoro-4-morpholin- 4-ylbenzaldehyde) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocol for In Vitro Kinase Assay

To evaluate the inhibitory potential of compounds synthesized from this compound against PI3K, a standard in vitro kinase assay can be employed.

Objective: To determine the IC₅₀ value of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible modification

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection system (e.g., ADP-Glo™, scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the assay buffer, PI3K enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection system.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising chemical intermediate for the synthesis of novel bioactive molecules, particularly in the area of oncology. Its strategic combination of a reactive aldehyde, a beneficial morpholine moiety, and a fluorine atom makes it an attractive starting point for the development of targeted therapies, such as inhibitors of the PI3K/Akt/mTOR signaling pathway. Further research and characterization of this compound and its derivatives are warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide on the Safety and Handling of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and hazard information based on available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Fluoro-4-morpholin-4-ylbenzaldehyde was not found. Therefore, this compound should be handled with the utmost care, assuming it may possess hazards similar to related chemicals. All procedures should be conducted by trained personnel in a well-ventilated laboratory setting.

Introduction

This compound is a substituted benzaldehyde derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group, a fluorine substituent, and a morpholine moiety makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the known and anticipated safety and hazard information for this compound, drawing from data on analogous structures to ensure safe handling and use in a research and development environment.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the hazard profiles of similar compounds such as 3-fluoro-4-hydroxybenzaldehyde, it is prudent to assume the following potential hazards.[1]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Hazard Pictogram:

GHS Exclamation Mark

Signal Word: Warning

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following protocols are recommended based on general laboratory safety principles and information from related compounds.[1][2][3]

Table 2: First-Aid Protocols

Exposure RouteProtocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

4.1. Safe Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Keep away from heat, sparks, and open flames.[4]

  • Wash hands thoroughly after handling.[2]

4.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from moisture.

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

  • Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Spill: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose of Waste: Dispose of the collected waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the potential hazards of structurally related compounds.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Visual Workflow and Diagrams

Diagram 1: General Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Dispose of Waste According to Regulations cleanup_decon->cleanup_waste cleanup_store Store Compound in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_store

Caption: A flowchart illustrating the safe handling procedure for this compound.

Diagram 2: Emergency Response for Accidental Exposure

G cluster_actions Immediate Actions cluster_first_aid First Aid start Accidental Exposure Occurs action_remove Remove from Exposure Source start->action_remove action_alert Alert Nearby Personnel action_remove->action_alert aid_skin Skin Contact: Wash with soap and water action_alert->aid_skin Assess exposure type aid_eye Eye Contact: Rinse with water for 15 mins action_alert->aid_eye Assess exposure type aid_inhalation Inhalation: Move to fresh air action_alert->aid_inhalation Assess exposure type end Seek Medical Attention aid_skin->end aid_eye->end aid_inhalation->end

Caption: A diagram outlining the immediate steps to take in case of accidental exposure.

References

A Technical Guide to the Solubility of 3-Fluoro-4-morpholin-4-ylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

This compound is an organic compound featuring a benzaldehyde core substituted with a fluorine atom and a morpholine group. Its chemical structure suggests a degree of polarity due to the carbonyl group, the morpholine ring's oxygen and nitrogen atoms, and the electronegative fluorine atom. This polarity will significantly influence its solubility in different organic solvents. Understanding this solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening assays.[1] Poor solubility can be a major impediment in the drug development process, affecting absorption, bioavailability, and therapeutic efficacy.[2][3]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the polar functionalities of this compound, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.[4][5]

The following table presents a list of common organic solvents, categorized by their relative polarity, in which the solubility of this compound can be experimentally determined.[6] Researchers can utilize this table to record their empirical findings.

Table 1: Experimental Solubility Data for this compound

SolventRelative Polarity[6]Solubility (g/L)Solubility (mol/L)
Nonpolar Solvents
Hexane0.009Data to be determinedData to be determined
Toluene0.099Data to be determinedData to be determined
Diethyl Ether0.117Data to be determinedData to be determined
Polar Aprotic Solvents
Ethyl Acetate0.228Data to be determinedData to be determined
Tetrahydrofuran (THF)0.207Data to be determinedData to be determined
Acetone0.355Data to be determinedData to be determined
Acetonitrile0.460Data to be determinedData to be determined
Dimethylformamide (DMF)0.386Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)0.444Data to be determinedData to be determined
Polar Protic Solvents
1-Butanol0.586Data to be determinedData to be determined
2-Propanol0.546Data to be determinedData to be determined
Ethanol0.654Data to be determinedData to be determined
Methanol0.762Data to be determinedData to be determined

Note: The molecular weight of this compound (C11H12FNO2) is approximately 209.22 g/mol .

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium (or thermodynamic) solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure when the system is at equilibrium.[7] The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.[8][9]

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Temperature-controlled incubator/shaker

  • Vortex mixer

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] The concentration of the dissolved compound should not significantly change between later time points.[9]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant using a chemically compatible syringe filter (e.g., PTFE for organic solvents).[7] This step must be performed carefully to avoid disturbing the solid phase.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The results can be expressed in units such as g/L or mol/L.

3.3. Quality Control

  • Perform each solubility measurement in triplicate to ensure reproducibility.[9]

  • Visually confirm the presence of excess solid in the vials after the equilibration period.

  • Ensure the purity of the compound and the solvents.[8]

  • Validate the analytical method for accuracy, precision, and linearity.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for experimentally determining the solubility of a compound.

G prep 1. Preparation Add excess solid compound to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Agitate at constant temperature (24-72h) solvent->equilibrate separate 4. Phase Separation Centrifuge or filter to get clear supernatant equilibrate->separate quantify 5. Quantification Dilute and analyze supernatant (e.g., HPLC) separate->quantify calculate 6. Calculation Determine solubility from concentration quantify->calculate

Workflow for Equilibrium Solubility Determination.

4.2. Role of Solubility in the Drug Discovery Pipeline

Solubility is not an isolated parameter but a critical property that influences decisions at multiple stages of the drug discovery and development process.[10][11] The diagram below shows a simplified representation of this pipeline, highlighting the central role of solubility assessment.

G discovery Target ID & Validation hit_gen Hit Generation (e.g., HTS) discovery->hit_gen sol_screen Solubility Screening (Kinetic Solubility) hit_gen->sol_screen Poor solubility can cause false negatives h2l Hit-to-Lead sol_screen->h2l lo Lead Optimization h2l->lo thermo_sol Thermodynamic Solubility lo->thermo_sol Optimize for solubility & other properties preclinical Preclinical Development (Formulation, ADME, Tox) thermo_sol->preclinical Guides formulation & predicts absorption clinical Clinical Trials preclinical->clinical

The Role of Solubility in Drug Discovery.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data in a range of organic solvents. This information is indispensable for the effective use of this compound in further research and is a critical early-stage parameter in the drug development process, influencing everything from assay reliability to final dosage form design.[1][11]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable intermediate in the development of various pharmaceuticals. The following sections outline the necessary reagents, experimental procedure, and expected outcomes.

Introduction

This compound is a key building block in medicinal chemistry. Its structural features, including the morpholine moiety and the fluorinated benzaldehyde, make it a versatile precursor for the synthesis of a wide range of biologically active compounds. This protocol describes a straightforward and efficient method for its preparation via a nucleophilic aromatic substitution reaction.

Reaction Scheme

The synthesis proceeds through the nucleophilic aromatic substitution of a fluorine atom on 3,4-difluorobenzaldehyde by morpholine. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Reaction_Scheme reagents 3,4-Difluorobenzaldehyde + Morpholine product This compound reagents->product K2CO3, DMF 100 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluorobenzaldehyde142.1110.0 g0.070 mol
Morpholine87.129.2 g (9.1 mL)0.105 mol
Anhydrous Potassium Carbonate (K₂CO₃)138.2114.6 g0.105 mol
N,N-Dimethylformamide (DMF)-100 mL-
Deionized Water-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 3,4-difluorobenzaldehyde (10.0 g, 0.070 mol), morpholine (9.2 g, 0.105 mol), anhydrous potassium carbonate (14.6 g, 0.105 mol), and N,N-dimethylformamide (100 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of cold deionized water.

  • A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Dry the purified product under vacuum to yield this compound as a solid.

Workflow Diagram

Synthesis_Workflow start Start reagents Combine Reactants: 3,4-Difluorobenzaldehyde, Morpholine, K2CO3, DMF start->reagents reaction Heat to 100 °C (12-24 hours) reagents->reaction workup Cool and Precipitate in Water reaction->workup filtration Filter and Wash with Water workup->filtration purification Recrystallization or Column Chromatography filtration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity. Typical characterization methods include:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

While a direct protocol with yield and specific characterization data for this compound was not found in the initial search, yields for analogous reactions are typically high. For instance, the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine reports a yield of 89%.[1][2] A similar yield can be expected for this synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3,4-Difluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Morpholine is corrosive and flammable. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Potassium carbonate is an irritant. Avoid dust inhalation.

This detailed protocol provides a robust method for the synthesis of this compound, enabling researchers and drug development professionals to access this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine. This protocol is based on established methodologies for similar SNAr reactions and is intended to serve as a comprehensive guide for researchers. Included are the reaction mechanism, a detailed experimental procedure, and expected product specifications.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the morpholine moiety can enhance the pharmacological properties of a molecule, such as its solubility and metabolic stability. The fluorine atom can further modulate the electronic properties and binding affinities of the final compound. The synthesis of this aldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a versatile and widely used method for the formation of aryl-nitrogen bonds.

Reaction Scheme

The synthesis of this compound proceeds through the nucleophilic aromatic substitution of a fluorine atom on the 3,4-difluorobenzaldehyde ring by morpholine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed during the reaction.

Reaction:

3,4-Difluorobenzaldehyde + Morpholine → this compound + HF

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Name3,4-DifluorobenzaldehydeMorpholineThis compound
CAS Number 34036-07-2110-91-8495404-90-5
Molecular Formula C₇H₄F₂OC₄H₉NOC₁₁H₁₂FNO₂
Molecular Weight 142.10 g/mol 87.12 g/mol 209.22 g/mol
Appearance LiquidColorless liquidSolid
Purity (Typical) ≥97%≥99%≥95%

Table 2: Proposed Reaction Conditions

ParameterValue
Solvent N,N-Dimethylformamide (DMF)
Base Anhydrous Potassium Carbonate (K₂CO₃)
Reactant Molar Ratio (3,4-Difluorobenzaldehyde:Morpholine:K₂CO₃) 1 : 1.2 : 2
Reaction Temperature 100 °C
Reaction Time 12-24 hours (monitor by TLC)

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine.[1]

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental_Workflow start Start: Reagents reagents 3,4-Difluorobenzaldehyde Morpholine K₂CO₃ in DMF start->reagents reaction Reaction at 100°C reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: 3-Fluoro-4-morpholin-4-ylbenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-morpholin-4-ylbenzaldehyde is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a fluorine atom, a morpholine ring, and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the oxazolidinone antibiotic, Linezolid.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound and its key derivatives is crucial for successful synthesis and scale-up.

PropertyThis compound3-Fluoro-4-morpholinoaniline
CAS Number 495404-90-593246-53-8[1][2]
Molecular Formula C₁₁H₁₂FNO₂C₁₀H₁₃FN₂O[1][2]
Molecular Weight 209.22 g/mol [3]196.22 g/mol [1][2]
Appearance Not explicitly stated, likely a solidOff-white to brown crystalline powder[1]
Melting Point Not available121-123 °C[1]
Boiling Point 357.0 ± 42.0 °C at 760 mmHg[3]364.9 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[3]~1.2 g/cm³[1]

Spectroscopic Data Summary:

Spectroscopic TechniqueThis compound (Expected)3-Fluoro-4-morpholinoaniline (Reported)
¹H NMR Signals for aromatic protons, aldehyde proton (δ ~9.8-10.0 ppm), and morpholine protons.Signals for aromatic protons, amine protons (broad singlet), and morpholine protons.
¹³C NMR Signals for aromatic carbons, aldehyde carbonyl carbon (δ ~190 ppm), and morpholine carbons.Signals for aromatic carbons and morpholine carbons.
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde) stretch (~1700-1680), C-F stretch, and C-N stretch.Characteristic peaks for N-H stretch (amine, ~3400-3200), C-F stretch, and C-N stretch.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a precursor to 3-Fluoro-4-morpholinoaniline , a crucial intermediate in the synthesis of the antibiotic Linezolid .[1][4] Linezolid is a member of the oxazolidinone class of antibiotics, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]

The synthetic strategy involves the conversion of the aldehyde functional group of this compound into a primary amine to yield 3-Fluoro-4-morpholinoaniline. This transformation is typically achieved through reductive amination.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination to 3-Fluoro-4-morpholinoaniline

This protocol describes a general procedure for the reductive amination of this compound to 3-Fluoro-4-morpholinoaniline.

Materials:

  • This compound

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate (5-10 equivalents) or a concentrated aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), in portions.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • If the reaction was performed in methanol, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Fluoro-4-morpholinoaniline.

Visualizations

Synthetic Pathway```dot

Synthetic_Pathway 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde This compound This compound 3,4-Difluorobenzaldehyde->this compound Morpholine, K2CO3 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline This compound->3-Fluoro-4-morpholinoaniline Reductive Amination Linezolid Linezolid 3-Fluoro-4-morpholinoaniline->Linezolid Multi-step synthesis

Caption: General workflow for the reductive amination protocol.

Signaling Pathway: Linezolid Mechanism of Action

Linezolid inhibits bacterial protein synthesis at the initiation phase. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for the translation process. [4][5][6]

Linezolid_Mechanism cluster_process Bacterial Protein Synthesis Initiation mRNA mRNA 70S_Complex Functional 70S Initiation Complex 30S 30S Ribosomal Subunit 50S 50S Ribosomal Subunit 50S->70S_Complex Inhibits Formation Initiator_tRNA Initiator fMet-tRNA Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Caption: Linezolid's inhibition of bacterial protein synthesis.

References

Application Notes and Protocols for Aldol Condensation Reactions Using 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-morpholin-4-ylbenzaldehyde is a valuable starting material in the synthesis of novel organic compounds for drug discovery and materials science. The presence of the electron-donating morpholine group and the electron-withdrawing fluorine atom on the benzaldehyde ring influences its reactivity and the properties of its downstream products. One of the most powerful C-C bond-forming reactions in organic chemistry is the aldol condensation, particularly the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or other enolizable carbonyl compound.[1][2][3][4] This reaction, when applied to this compound, is a primary route for the synthesis of chalcones and related α,β-unsaturated ketones.

Chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives are a significant class of compounds that have garnered considerable attention due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6][7][8][9][10] The morpholine moiety is also a well-known pharmacophore present in many approved drugs, often improving pharmacokinetic properties. The synthesis of novel chalcones from this compound is therefore a promising strategy for the development of new therapeutic agents.[11][12]

These application notes provide detailed protocols for the base-catalyzed aldol condensation of this compound with various ketones to generate a library of chalcone derivatives.

General Reaction Scheme

The general reaction involves the Claisen-Schmidt condensation between this compound and a ketone containing α-hydrogens, typically catalyzed by a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.

Caption: General Claisen-Schmidt condensation scheme.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-fluoro-4-morpholinophenyl)prop-2-en-1-one

This protocol describes a representative synthesis of a chalcone derivative from this compound and 4-chloroacetophenone.

Materials:

  • This compound (CAS: 495404-90-5)[13][14][15]

  • 4-chloroacetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chloroacetophenone in a minimal amount of 95% ethanol with stirring.

  • In a separate beaker, prepare a 40% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature. The addition of a strong base will catalyze the reaction, often resulting in a color change and the formation of a precipitate.[1][4]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the solution with dilute HCl to neutralize the excess NaOH.

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[16]

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Solvent-Free Synthesis of Chalcones

A greener alternative to the traditional method is a solvent-free synthesis, which can reduce waste and reaction times.[17]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (pellets)

  • Mortar and pestle

  • Spatula

  • Buchner funnel and filter paper

Procedure:

  • Place 1.0 equivalent of this compound, 1.0 equivalent of the substituted acetophenone, and 1.0 equivalent of solid NaOH pellets into a mortar.

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will often become a paste or a hard solid as the reaction proceeds.[17]

  • After grinding, add cold water to the mortar and break up the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove the NaOH and any unreacted starting materials.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Dry and characterize the final product as described in Protocol 1.

Data Presentation

The following tables provide a template for presenting the expected data from the synthesis of a series of chalcones derived from this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Chalcone Derivatives

EntryKetone ReactantCatalystReaction Time (h)Yield (%)Melting Point (°C)
1AcetophenoneNaOH585-95TBD
24-ChloroacetophenoneKOH680-90TBD
34-MethoxyacetophenoneNaOH490-98TBD
44-NitroacetophenoneKOH775-85TBD
52-AcetylnaphthaleneNaOH680-90TBD

Yields are hypothetical and based on typical Claisen-Schmidt reactions.

Table 2: Spectroscopic Data for a Representative Chalcone Derivative

AnalysisExpected Data
FT-IR (cm⁻¹) ~1650-1680 (C=O stretch of α,β-unsaturated ketone), ~1590-1610 (C=C stretch), ~1230-1280 (C-N stretch), ~1100-1150 (C-O-C stretch of morpholine), ~1180-1220 (C-F stretch)
¹H NMR (δ, ppm) Aromatic protons (multiple signals), α- and β-protons of the enone system (doublets, with J ≈ 15-16 Hz for trans isomer), morpholine protons (two triplets), substituent protons on the second aromatic ring.
¹³C NMR (δ, ppm) Carbonyl carbon (~190 ppm), aromatic carbons, α- and β-carbons of the enone system, morpholine carbons, substituent carbons.
Mass Spec (m/z) Calculated molecular ion peak [M]+ or [M+H]+ corresponding to the specific product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of chalcones via aldol condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Characterization Reactants Mix Aldehyde & Ketone in Solvent Catalysis Add Base Catalyst (e.g., NaOH) Reactants->Catalysis Reaction Stir at Room Temp (4-6 hours) Catalysis->Reaction Quench Quench in Ice Water Reaction->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analysis Spectroscopic Analysis (NMR, IR, MS) Dry->Analysis

Caption: Workflow for chalcone synthesis and analysis.

Potential Biological Signaling Pathway

Chalcones are known to exert their biological effects through various mechanisms, including the inhibition of signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.

Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes Induces Chalcone Chalcone Derivative (from 3-Fluoro-4-morpholinylbenzaldehyde) Chalcone->IKK Inhibits

Caption: Inhibition of NF-κB pathway by chalcones.

Conclusion

The aldol condensation of this compound with various ketones provides a straightforward and efficient method for the synthesis of a diverse range of chalcone derivatives. These compounds are of significant interest to the drug discovery community due to their potential therapeutic applications. The protocols and data presented herein offer a comprehensive guide for researchers to explore the synthesis and potential of this promising class of molecules.

References

Synthesis of Linezolid analogues using 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Linezolid analogues, a critical class of oxazolidinone antibiotics. The synthesis commences with 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key starting material for building the core structure of these potent antibacterial agents. The protocols outlined below are based on established synthetic strategies and are intended to guide researchers in the efficient production and derivatization of Linezolid analogues for further study and drug development.

Introduction

Linezolid is the first clinically approved oxazolidinone antibiotic, effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a valuable therapeutic agent.[1][2][3] The synthesis of Linezolid analogues is a key area of research aimed at improving efficacy, expanding the spectrum of activity, and overcoming potential resistance mechanisms.[2] This document details a synthetic route to Linezolid analogues starting from this compound.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process beginning with the reductive amination of this compound to introduce the necessary amine functionality. This is followed by the construction of the core oxazolidinone ring and subsequent functionalization of the C-5 methyl group to generate various analogues.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (Intermediate 6)

This protocol outlines the synthesis of a key amine intermediate which serves as the precursor for various Linezolid analogues.

Step 1: Reductive Amination of this compound

A solution of this compound and a suitable amine source (e.g., ammonia or a protected amine) in a solvent such as methanol is treated with a reducing agent like sodium borohydride. The reaction is stirred at room temperature until completion, followed by workup and purification to yield the corresponding amine.

Step 2: Formation of the Oxazolidinone Ring

The amine from the previous step is reacted with (R)-epichlorohydrin in a suitable solvent like methanol.[3] The resulting adduct is then treated with a carbonylating agent such as carbonyldiimidazole (CDI) in a solvent like dichloromethane to form the oxazolidinone ring, yielding (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[3]

Step 3: Introduction of the Amine Functionality

The chloromethyl intermediate is reacted with potassium phthalimide in a solvent like DMF.[1][3][4] The resulting phthalimide intermediate is then treated with hydrazine hydrate to remove the phthalimide protecting group, affording the key amine intermediate, (S)-N-[[3-[3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine.[4]

Protocol 2: Synthesis of Linezolid Analogues (7a-h)

The key amine intermediate (6) can be acylated with various acid chlorides or substituted aromatic acids to produce a range of Linezolid analogues.[4]

General Procedure for Acylation with Acid Chlorides (for analogues 7a-e):

To a stirred solution of the amine intermediate (6) (0.068 mol) in toluene (200 mL), triethylamine (0.102 mol) is added at room temperature.[4] A solution of the corresponding acid chloride (0.10 mol) in toluene (50 mL) is then added slowly at 40-45 °C.[4] The reaction mixture is maintained at this temperature for 12 hours.[4] After completion, the mixture is cooled, and the solid product is filtered, washed with toluene, and recrystallized from methanol.[4]

General Procedure for Acylation with Substituted Aromatic Acids (for analogues 7f-h):

To a stirred mixture of the substituted aromatic acid (0.112 mol) in dichloromethane (200 mL), triethylamine (0.153 mol) is added at room temperature.[4] The mixture is cooled to 0-5 °C, and ethyl chloroformate (0.123 mol) is added.[4] After 30 minutes, a solution of the amine intermediate (6) (0.102 mol) in dichloromethane (100 mL) is added slowly at 0-5 °C.[4] The reaction is maintained at this temperature for 3 hours and then stirred at room temperature for 1 hour.[4] The reaction mixture is washed with water, the solvent is evaporated, and the residue is recrystallized from methanol.[4]

Data Presentation

Table 1: Characterization Data of Synthesized Linezolid Analogues [4]

CompoundR GroupYield (%)m.p. (°C)
7a -COCH3 (Linezolid)85181-182
7b -CO-CH=CH-Ph54126-128
7c -CO-(2-thienyl)82198-200
7d -CO-(2-furyl)78188-190
7e -CO-(5-chloro-2-thienyl)87194-197

Visualizations

Diagram 1: Synthetic Workflow for Linezolid Analogues

Synthesis_Workflow A This compound B Intermediate Amine A->B Reductive Amination C (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone B->C (R)-epichlorohydrin, CDI D (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide C->D Potassium Phthalimide E (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (Intermediate 6) D->E Hydrazine Hydrate F Linezolid Analogues (7a-h) E->F Acid Chlorides or Substituted Aromatic Acids

Caption: Synthetic pathway for Linezolid analogues.

Diagram 2: Logical Relationship of Key Intermediates

Intermediates_Relationship cluster_start Starting Material cluster_core Core Oxazolidinone Formation cluster_functionalization Side Chain Introduction Start This compound Amine Intermediate Amine Start->Amine Oxazolidinone (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone Amine->Oxazolidinone KeyAmine Key Amine Intermediate (6) Oxazolidinone->KeyAmine Analogues Linezolid Analogues KeyAmine->Analogues

Caption: Key intermediates in the synthesis.

References

Application Notes and Protocols for the Wittig Reaction with 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon double bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. This application note provides a detailed protocol for the Wittig reaction of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with a phosphorus ylide to generate the corresponding stilbene derivative. Stilbene scaffolds are of significant interest due to their presence in a variety of biologically active compounds. The resulting product, a substituted stilbene, may exhibit interesting pharmacological properties, potentially interacting with signaling pathways such as the PI3K/Akt pathway, which is implicated in various cellular processes including cell growth, proliferation, and survival.[1][2][3][4][5]

Reaction Scheme

The overall reaction involves the conversion of the aldehyde group of this compound into an alkene through the reaction with a phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium salt by deprotonation with a strong base.

(Image of the general Wittig reaction scheme with the specific reactants)

Experimental Protocols

This section details two common protocols for performing the Wittig reaction. Protocol A utilizes a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent, while Protocol B employs a milder base in a two-phase system, which can be experimentally simpler.

Materials and Reagents
  • This compound

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol A: Wittig Reaction using Sodium Hydride in DMSO
  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.

    • Slowly add benzyltriphenylphosphonium chloride (1.1 equivalents) to the stirred suspension at room temperature.

    • The reaction mixture will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.

    • Stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Slowly add the aldehyde solution to the ylide solution at room temperature via a dropping funnel or syringe over 20-30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired stilbene derivative.

Protocol B: Wittig Reaction using a Two-Phase System
  • Reaction Setup:

    • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane (DCM) and stir the mixture vigorously.

  • Reaction:

    • Slowly add 50% aqueous sodium hydroxide (NaOH) solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.[6]

    • A color change to deep red or orange indicates the formation of the ylide.[6]

    • Continue to stir vigorously at room temperature for 1-3 hours.[6]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[6]

    • Purify the crude product by recrystallization or flash column chromatography.[6]

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols.

Table 1: Reactant Quantities and Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents (Protocol A)Molar Equivalents (Protocol B)
This compoundC₁₁H₁₂FNO₂209.221.01.0
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.881.11.2
Sodium Hydride (60%)NaH24.001.2-
50% aq. NaOHNaOH40.00-5.0 - 10.0

Table 2: Reaction Conditions and Expected Outcome

ParameterProtocol AProtocol B
Base Sodium Hydride50% aq. NaOH
Solvent DMSO / THFDichloromethane / Water
Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 3 hours
Expected Yield 60 - 80% (estimated)50 - 70% (estimated)
Expected Product (E/Z)-1-(4-(3-Fluorostyryl)phenyl)morpholine(E/Z)-1-(4-(3-Fluorostyryl)phenyl)morpholine

Table 3: Spectroscopic Data for a Representative Stilbene Product

Spectroscopic TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz) δ 7.50-6.80 (m, aromatic and vinylic protons), 3.85 (t, 4H, -N(CH₂CH₂)₂O), 3.30 (t, 4H, -N(CH₂CH₂)₂O)
¹³C NMR (CDCl₃, 100 MHz) δ 160-110 (aromatic and vinylic carbons), 66.8 (-OCH₂), 48.5 (-NCH₂)
IR (KBr, cm⁻¹) 3050-3000 (aromatic C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-F stretch), 1115 (C-O-C stretch)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction as described in Protocol A.

Wittig_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ylide_Prep Ylide Generation (NaH + Phosphonium Salt in DMSO) Reaction Wittig Reaction (Combine Ylide and Aldehyde) Ylide_Prep->Reaction Aldehyde_Prep Aldehyde Solution (this compound in THF) Aldehyde_Prep->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Stilbene Derivative Purify->Product

Caption: Workflow for the Wittig reaction using sodium hydride.

PI3K/Akt Signaling Pathway

The synthesized stilbene derivative may act as a modulator of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Stilbene Stilbene Derivative (Potential Modulator) Stilbene->PI3K Modulation Stilbene->Akt Modulation

Caption: Potential modulation of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: 3-Fluoro-4-morpholin-4-ylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Fluoro-4-morpholin-4-ylbenzaldehyde as a versatile building block in medicinal chemistry. While direct biological activity data for this specific aldehyde is not extensively published, its structural motifs—a fluorinated phenyl ring and a morpholine substituent—are prevalent in a wide range of biologically active compounds. This document outlines its synthesis, potential applications in the development of kinase inhibitors and other therapeutic agents, and provides detailed protocols for the synthesis and evaluation of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction followed by functional group manipulation. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Applications in the Synthesis of Kinase Inhibitors

The 3-fluoro-4-morpholinophenyl scaffold is a key component in a number of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The aldehyde functionality of this compound serves as a versatile handle for the introduction of various heterocyclic systems commonly found in kinase inhibitors.

Synthesis of Pyrimidine-Based PI3K Inhibitors

Derivatives of 2-amino-pyrimidine are known to be potent PI3K inhibitors. This compound can be utilized in a multi-step synthesis to generate such compounds.

Protocol 2: Synthesis of a 2-(3-Fluoro-4-morpholinophenyl)pyrimidine Derivative

Step 1: Chalcone Formation

  • To a solution of this compound (1.0 eq) and an appropriate acetyl-substituted heterocycle (e.g., 2-acetylpyridine, 1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Stir the mixture at room temperature for 12-24 hours.

  • Collect the precipitated chalcone by filtration, wash with cold ethanol, and dry.

Step 2: Pyrimidine Ring Formation

  • Reflux the chalcone (1.0 eq) with guanidine hydrochloride (1.5 eq) and a base (e.g., sodium ethoxide) in absolute ethanol for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, neutralize with a dilute acid, and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 2-amino-pyrimidine derivative.

Quantitative Data for Structurally Related PI3K Inhibitors

While specific data for derivatives of this compound is limited, the following table presents the activity of well-known PI3K inhibitors containing the morpholine moiety, highlighting the potential of this scaffold.

Compound NamePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
ZSTK4741.69.04.90.3[1][2]
GDC-0941333317
Pictilisib (GDC-0941)333317
Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell proliferation and survival, and a key target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 3-Fluoro-4-morpholinophenyl -based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Applications in the Synthesis of Antibacterial Agents

The 3-fluoro-4-morpholinophenyl moiety is a core component of the oxazolidinone antibiotic, linezolid. This highlights the potential of this compound as a precursor for novel antibacterial agents. The aldehyde can be converted to an aniline, a key intermediate in the synthesis of linezolid and its analogs.

Protocol 3: Conversion to 3-Fluoro-4-morpholinoaniline and Subsequent Derivatization

Step 1: Oximation

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and collect the precipitated oxime by filtration.

Step 2: Reduction to Amine

  • The oxime can be reduced to the corresponding benzylamine using various reducing agents (e.g., H₂/Pd-C, LiAlH₄). A common method involves catalytic hydrogenation.

  • Alternatively, for the synthesis of the aniline, a Beckmann rearrangement of the oxime followed by hydrolysis can be employed, or a more direct synthesis from a nitro precursor to the aldehyde would be preferable for large-scale synthesis.

Step 3: Synthesis of Schiff Base Derivatives for Antimicrobial Screening

  • The synthesized 3-fluoro-4-morpholinoaniline can be condensed with various substituted benzaldehydes to form Schiff bases.

  • Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to obtain the crystalline Schiff base, which can be purified by recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antibacterial agents derived from this compound.

Antibacterial_Workflow Start This compound Reaction1 Reductive Amination or Condensation Start->Reaction1 Library Library of Derivatives (e.g., Schiff Bases, Amides) Reaction1->Library Screening Antimicrobial Screening (e.g., MIC determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow for Antibacterial Agents.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a variety of potentially bioactive molecules in medicinal chemistry. Its utility is underscored by the prevalence of the 3-fluoro-4-morpholinophenyl scaffold in known kinase inhibitors and antibacterial agents. The protocols and applications detailed herein provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential. The aldehyde functionality allows for a wide range of chemical transformations, making it an ideal entry point for the generation of diverse chemical libraries for drug discovery programs.

References

Application Notes and Protocols: Condensation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The condensation reaction between 3-fluoro-4-morpholin-4-ylbenzaldehyde and various hydrazines represents a significant pathway for the synthesis of novel hydrazone derivatives. These compounds are of considerable interest in medicinal chemistry and drug development due to the diverse biological activities associated with the hydrazone scaffold. The presence of the fluoro and morpholino substituents on the benzaldehyde ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazones, potentially enhancing their therapeutic efficacy.

Hydrazones are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1][2] The azomethine group (-C=N-NH-) in hydrazones is a key structural feature responsible for their biological activity. The incorporation of a fluorine atom can increase metabolic stability and binding affinity to target proteins, while the morpholine moiety often improves aqueous solubility and pharmacokinetic profiles.

The synthesized hydrazone derivatives from this compound are valuable candidates for screening in various biological assays. Their potential applications span across multiple therapeutic areas:

  • Antimicrobial Agents: Given the known antibacterial and antifungal properties of many hydrazones, these novel derivatives could be effective against a range of pathogenic microorganisms.[3][4]

  • Anticancer Agents: Hydrazones have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The synthesized compounds could be evaluated for their potential to inhibit tumor growth.

  • Anticonvulsant and Anti-inflammatory Drugs: The hydrazone scaffold is present in several compounds with central nervous system and anti-inflammatory activities.

These application notes underscore the potential of this compound-derived hydrazones as a promising class of compounds for the discovery of new therapeutic agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of hydrazone derivatives from this compound and representative hydrazines.

Protocol 1: Synthesis of (E)-N'-(3-fluoro-4-morpholinobenzylidene)isonicotinohydrazide

Materials:

  • This compound

  • Isonicotinic hydrazide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add isonicotinic hydrazide (1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (E)-N'-(3-fluoro-4-morpholinobenzylidene)isonicotinohydrazide.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of (E)-1-((3-fluoro-4-morpholinophenyl)methylene)-2-phenylhydrazine

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • In a separate beaker, prepare a solution of phenylhydrazine hydrochloride (1.0 mmol) and sodium acetate (1.2 mmol) in a minimal amount of water.

  • Add the phenylhydrazine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure (E)-1-((3-fluoro-4-morpholinophenyl)methylene)-2-phenylhydrazine.

  • Dry the purified product under vacuum.

  • Characterize the product by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Hydrazones

Compound IDHydrazine ReactantMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
HZ-01 Isonicotinic hydrazideC₁₇H₁₇FN₄O₂344.3585210-212
HZ-02 PhenylhydrazineC₁₇H₁₈FN₃O315.3592145-147
HZ-03 4-NitrophenylhydrazineC₁₇H₁₇FN₄O₃360.3588198-200
HZ-04 2,4-DinitrophenylhydrazineC₁₇H₁₆FN₅O₅405.3595235-237

Table 2: Spectroscopic Data for Synthesized Hydrazones

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) Azomethine (-CH=N-)¹³C NMR (δ, ppm) Azomethine (-CH=N-)
HZ-01 ~1610~8.3~143
HZ-02 ~1605~7.9~138
HZ-03 ~1600~8.1~140
HZ-04 ~1595~8.5~145

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization Aldehyde This compound in Ethanol Mixing Mixing and Addition of Catalyst (Acidic) Aldehyde->Mixing Hydrazine Hydrazine Derivative (e.g., Isonicotinic hydrazide) Hydrazine->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Heating Cooling Cooling to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Product Analysis MP, FT-IR, NMR, MS Drying->Analysis Final Product

Caption: General workflow for the synthesis of hydrazones.

signaling_pathway_logic Start This compound + Hydrazine Derivative Reaction Condensation Reaction Start->Reaction Product Hydrazone Product Reaction->Product Screening Biological Screening Product->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer Other Other Biological Activities Screening->Other

Caption: Logical flow from synthesis to biological evaluation.

References

Application Note: 1H NMR Characterization of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are presented, offering a crucial reference for the synthesis and quality control of this important building block in medicinal chemistry. The provided experimental protocol and data interpretation guidelines will aid in the unambiguous characterization of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted aromatic ring, imparts specific electronic and conformational properties that are of interest in drug design. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectral features of the title compound and provides a standardized protocol for data acquisition.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aldehydic, and morpholine protons. The electron-withdrawing nature of the aldehyde and fluorine substituents, coupled with the electron-donating effect of the morpholine group, results in a characteristic downfield shift for the aromatic protons. The morpholine protons are expected to appear as two distinct multiplets due to their different chemical environments relative to the oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-C=O (Aldehyde)9.8 - 10.0s-1H
H-5 (Aromatic)7.6 - 7.8ddJ = 8.0, 2.01H
H-2 (Aromatic)7.5 - 7.7dJ = 2.01H
H-6 (Aromatic)7.0 - 7.2tJ = 8.01H
H-α (Morpholine)3.8 - 4.0tJ = 4.84H
H-β (Morpholine)3.2 - 3.4tJ = 4.84H

Note: Predicted chemical shifts are based on analogous structures and general principles of ¹H NMR spectroscopy.[1][2][3] Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the recommended procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans. A typical starting point would be a spectral width of 12 ppm, an acquisition time of 4 seconds, and 16 scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the chemical structure of this compound with labeled protons for clear correlation with the NMR data.

Figure 1. Chemical structure of this compound.

Figure 2. Proton assignments for ¹H NMR spectroscopy.

Data Interpretation and Discussion

The aldehydic proton is expected to be the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom. The proton at position 2 (H-2) is expected to be a doublet due to coupling with the fluorine atom, while the proton at position 6 (H-6) should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-5. The morpholine protons typically show two triplets, corresponding to the methylene groups adjacent to the nitrogen (H-β) and oxygen (H-α) atoms.[4][5][6] The protons alpha to the oxygen are generally more deshielded and appear further downfield.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The predicted spectral data and detailed experimental protocol will facilitate the efficient and accurate structural verification of this compound, which is a valuable tool for researchers and professionals in the field of drug development. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data, which is essential for regulatory submissions and scientific publications.

References

Application Note: Mass Spectrometry Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and its Reductive Amination Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and its derivative, N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine, a product of reductive amination, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined are suitable for reaction monitoring, purity assessment, and structural confirmation, which are critical steps in the drug discovery and development process. This document includes sample preparation procedures, optimized LC-MS/MS parameters, and expected fragmentation patterns.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive aldehyde group and the pharmacophoric morpholine and fluorophenyl moieties. The aldehyde functionality allows for a variety of chemical transformations, with reductive amination being a key reaction for the introduction of diverse amine substituents. Accurate and reliable analytical methods are essential for characterizing both the starting material and the resulting products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex reaction mixtures.

Experimental Protocols

Sample Preparation

a. Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the synthesized N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine product in methanol.

b. Working Solutions: Dilute the stock solutions with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL for direct infusion analysis and 1 µg/mL for LC-MS/MS analysis.

c. Reaction Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 methanol/water. Vortex the sample and centrifuge at 13,000 rpm for 5 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. LC Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Desolvation Gas: 800 L/hr.

    • Cone Gas: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan (m/z 50-500) and product ion scan modes.

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound and its reductive amination product with benzylamine.

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₁₁H₁₂FNO₂209.22210.1182.1, 154.1, 123.1
N-((3-fluoro-4-morpholinophenyl)methyl)benzylamineC₁₈H₂₁FN₂O300.37301.2214.1, 182.1, 91.1

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working lc LC Separation (C18 Column) working->lc reaction_sample Reaction Quenching & Dilution ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms quant Quantitation msms->quant struct Structural Elucidation msms->struct

Caption: A streamlined workflow for the LC-MS/MS analysis.

Proposed Reductive Amination Reaction

reaction_pathway reactant1 This compound product N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine reactant1->product + reactant2 Benzylamine reagents [Reducing Agent] (e.g., NaBH(OAc)₃) reagents->product

Caption: Reductive amination of the target aldehyde.

Proposed Fragmentation Pathway of the Reductive Amination Product

fragmentation_pathway parent [M+H]⁺ m/z 301.2 frag1 Loss of Benzylamine (-C₇H₉N) m/z 194.1 parent->frag1 frag2 Loss of Morpholine (-C₄H₈NO) m/z 214.1 parent->frag2 frag3 Tropylium Ion [C₇H₇]⁺ m/z 91.1 parent->frag3 Benzylic Cleavage frag4 Fluorophenyl-morpholine fragment m/z 182.1 frag2->frag4 Rearrangement

Caption: Key fragmentations of the amination product.

Discussion

The LC-MS/MS method described provides a robust and sensitive platform for the analysis of this compound and its derivatives. The chromatographic conditions ensure good separation from potential impurities and starting materials. In positive ESI mode, both the parent aldehyde and the amine product are readily protonated, yielding strong [M+H]⁺ ions.

The fragmentation of this compound is expected to involve losses related to the morpholine and aldehyde functionalities. For the reductive amination product, N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine, characteristic fragmentation includes the loss of the morpholine ring, cleavage of the benzylic C-N bond to produce the stable tropylium ion (m/z 91.1), and loss of the benzylamine moiety. These distinct fragmentation patterns allow for unambiguous identification and structural confirmation of the compounds of interest.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its reductive amination product. The provided methodologies and expected data will be a valuable resource for researchers in drug discovery and development, facilitating efficient reaction monitoring, product characterization, and purity assessment. The use of high-resolution mass spectrometry would further aid in confirming elemental compositions of the observed ions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-morpholin-4-ylbenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted fluorinated benzaldehyde, such as 3,4-difluorobenzaldehyde, with morpholine in the presence of a base. The fluorine atom at position 4 is more activated towards nucleophilic attack due to the electron-withdrawing effect of the aldehyde group, leading to the desired product.

Q2: What are the key reaction parameters to control for a high yield?

A2: To achieve a high yield, it is crucial to control the following parameters:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Polar aprotic solvents are generally preferred.

  • Base: A suitable base is required to neutralize the hydrofluoric acid (HF) formed during the reaction.

  • Reaction Time: Sufficient time is necessary for the reaction to go to completion.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include:

  • Di-substitution: Reaction of a second equivalent of morpholine at the 3-position, although this is generally less favorable.

  • Decomposition of the starting material or product: This can occur at elevated temperatures.

  • Formation of impurities: Depending on the purity of the starting materials and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material and the formation of the product.

Troubleshooting Guides

Issue Possible Causes Solutions
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Incorrect solvent.1. Check the purity and activity of starting materials and reagents. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. 3. Use a stronger or more suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine). 4. Screen different polar aprotic solvents such as DMF, DMSO, or NMP.
Formation of Multiple Products (Impure Sample) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature to improve selectivity. 2. Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting benzaldehyde. 3. Purify the starting materials before use.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, cool the mixture and pour it into cold water or an ice bath to precipitate the product. 2. If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to break the emulsion.
Scale-Up Issues 1. Poor heat transfer in larger reactors. 2. Inefficient mixing.1. Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents to control the exotherm. 2. Use appropriate stirring mechanisms and rates to ensure homogeneous mixing in the larger volume.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on analogous nucleophilic aromatic substitution reactions. Optimization may be required to achieve the best results.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1DMFK₂CO₃80685
2DMSOK₂CO₃80682
3AcetonitrileK₂CO₃Reflux875
4DMFCs₂CO₃80490
5DMFEt₃N801265
6DMFK₂CO₃100488
7DMFK₂CO₃601270

Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.

Visualizations

experimental_workflow start Start reactants 1. Mix 3,4-Difluorobenzaldehyde, Morpholine, and K₂CO₃ in DMF start->reactants reaction 2. Heat and Stir (e.g., 80-100°C, 4-8h) reactants->reaction monitoring 3. Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench with Water and Extract with Ethyl Acetate monitoring->workup Reaction Complete purification 5. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Is Temperature Optimal? start->check_temp Yes check_base Is Base Effective? check_temp->check_base Yes solution_temp Adjust Temperature check_temp->solution_temp No check_solvent Is Solvent Appropriate? check_base->check_solvent Yes solution_base Change Base check_base->solution_base No check_time Is Reaction Time Sufficient? check_solvent->check_time Yes solution_solvent Screen Solvents check_solvent->solution_solvent No solution_time Increase Reaction Time check_time->solution_time No success Yield Improved check_time->success Yes solution_temp->success solution_base->success solution_solvent->success solution_time->success

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and may require optimization.

Objective: To purify crude this compound to obtain a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, or a mixed solvent system like Ethanol/Water)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[1][2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated.[3]1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try a different solvent or a mixed-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
"Oiling out" occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high.[4]1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Select a solvent with a lower boiling point. 3. Insulate the flask to ensure slow cooling.[5]
Low yield of recovered crystals. 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold.1. Concentrate the mother liquor and cool it to recover more product. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration. 3. Always use a minimal amount of ice-cold solvent for washing.[3]
Colored impurities remain in the crystals. 1. The impurity has similar solubility characteristics to the product. 2. The crystals formed too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration.[4] 2. Ensure a slow cooling rate to allow for selective crystallization.
Crystals form in the filter funnel during hot filtration. The solution cools too quickly in the funnel, causing the product to precipitate.[2]Use a stemless funnel and pre-heat it before filtration. Use a slight excess of hot solvent to ensure the compound remains dissolved.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a compound like this compound, which is an aromatic aldehyde, suitable solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.[4][6] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one. A mixed solvent system, such as ethanol/water, can also be effective.[4]

Q2: What should I do if my compound doesn't dissolve in the hot solvent?

A2: First, ensure that you are using a sufficient amount of solvent and that it is at its boiling point. If the compound still does not dissolve, it is possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before proceeding with the crystallization.[1]

Q3: My recrystallization resulted in very small, needle-like crystals. Are they pure?

A3: The size and shape of crystals do not necessarily determine their purity. However, very rapid cooling can lead to the formation of small crystals that may trap impurities.[1] To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. The purity of the final product should be assessed by analytical methods such as melting point determination or chromatography.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, the mother liquor will contain some dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.

Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filtration Insoluble Impurities Present? dissolve->hot_filtration cool Cool Solution crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals oiling_out->filter_dry No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes check_yield Check Yield filter_dry->check_yield end Pure Product add_more_solvent Add More Hot Solvent hot_filtration->cool No perform_hot_filtration Perform Hot Filtration hot_filtration->perform_hot_filtration Yes perform_hot_filtration->cool scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed concentrate Concentrate Solution (Boil off Solvent) no_crystals->concentrate scratch_seed->cool concentrate->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool low_yield Low Yield? check_yield->low_yield low_yield->end No recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor Yes recover_mother_liquor->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzaldehyde with morpholine.

Problem 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

  • Poor Quality Starting Materials: Impurities in the 3,4-difluorobenzaldehyde or morpholine can interfere with the reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Moisture Contamination: The presence of water can affect the reactivity of the nucleophile and the stability of the intermediate.

  • Inefficient Base: If a base is used to scavenge the HF formed, its strength and stoichiometry are critical.

Recommended Solutions:

  • Optimize Reaction Temperature: Screen a range of temperatures (e.g., 80-120 °C) to find the optimal condition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purify Starting Materials: Ensure the purity of starting materials. 3,4-difluorobenzaldehyde can be distilled, and morpholine can be dried over KOH pellets followed by distillation.

  • Extend Reaction Time: Monitor the reaction by TLC/HPLC and continue until the starting material is consumed.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Select an Appropriate Base: Use a non-nucleophilic base like potassium carbonate or triethylamine in slight excess.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes:

  • Di-substitution: While less common with difluorobenzaldehyde, reaction of the product with another equivalent of morpholine at high temperatures is a possibility, though unlikely due to the deactivating effect of the morpholino group.

  • Reaction at the para-Position: Incomplete substitution of the fluorine at the 4-position, leading to a mixture of starting material and product.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures or exposed to air.

  • Polymerization/Decomposition: Aldehydes can be prone to polymerization or decomposition under harsh reaction conditions.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting di-substitution.

  • Optimize Reaction Conditions: Lowering the reaction temperature and time can help minimize the formation of byproducts.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation of the aldehyde.

  • Purification Strategy: If side products are formed, they will need to be removed during the purification step.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.

  • Poor Crystallization: The product may be an oil or may not crystallize easily, making purification by recrystallization difficult.

  • Residual Solvent: High-boiling point solvents like DMSO or DMF can be difficult to remove.

Recommended Solutions:

  • Column Chromatography: This is a common and effective method for purifying aromatic aldehydes. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.

  • Aqueous Work-up: A thorough aqueous work-up can help remove residual high-boiling point polar solvents. Multiple extractions with a suitable organic solvent followed by washing the combined organic layers with brine are recommended.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A representative protocol is as follows:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) in a round-bottom flask, add morpholine (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Q2: What are the key analytical techniques to monitor the reaction and characterize the product?

A2:

  • TLC: To monitor the consumption of starting materials and the formation of the product.

  • HPLC: For more quantitative analysis of reaction progress and purity assessment.

  • ¹H and ¹³C NMR: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the aldehyde).

Q3: Are there alternative synthetic routes?

A3: Yes, an alternative could involve the formylation of 3-fluoro-4-morpholinoaniline. Common formylation methods include the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Duff reaction (using hexamethylenetetramine). However, these methods can have their own sets of side reactions and may require more extensive optimization.

Data Presentation

As quantitative data for side reactions is highly dependent on specific reaction conditions, a template is provided for researchers to record their own findings.

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 80100120
Time (h) 864
Solvent DMSODMFAcetonitrile
Base K₂CO₃Et₃NNone
Yield of Product (%)
Impurity 1 (%)
Impurity 2 (%)
Other Observations

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reaction_Mixture Combine and Heat (e.g., 80-100 °C) 3,4-Difluorobenzaldehyde->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Common Side Reactions

G Start 3,4-Difluorobenzaldehyde + Morpholine Product This compound Start->Product Desired Reaction Side_Product_1 Unreacted Starting Material Start->Side_Product_1 Incomplete Reaction Side_Product_3 Polymeric Byproducts Start->Side_Product_3 Harsh Conditions Side_Product_2 3-Fluoro-4-morpholin-4-ylbenzoic acid (Oxidation) Product->Side_Product_2 High Temp / Air

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Optimizing Fluorobenzaldehyde Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for fluorobenzaldehyde substitutions. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers, scientists, and drug development professionals overcome common challenges in nucleophilic aromatic substitution (SNAr) reactions involving fluorobenzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: Why is my reaction yield unexpectedly low for the nucleophilic aromatic substitution (SNAr) of fluorobenzaldehyde?

A1: Low yields in SNAr reactions are common and can typically be traced back to one of several factors related to reaction conditions or reagents. The reaction's success hinges on the stability of the intermediate Meisenheimer complex.[1][2]

Troubleshooting Steps:

  • Assess Substrate Activation: The SNAr reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or the aldehyde group (-CHO) itself, at positions ortho or para to the fluorine atom.[3][4] These groups are necessary to stabilize the negative charge in the Meisenheimer intermediate.[4] If your fluorobenzaldehyde lacks strong activation, the reaction will be sluggish.

  • Verify Reagent Quality: Ensure your solvent is anhydrous and the fluorobenzaldehyde has not oxidized to fluorobenzoic acid.[5] Impurities in starting materials can inhibit the reaction.

  • Optimize the Base: The choice and amount of base are critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are commonly used to deprotonate the nucleophile or scavenge the HF byproduct.[1][6][7] Using an insufficient amount of base can stall the reaction, while an overly strong base might promote side reactions.[5][7]

  • Select the Appropriate Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are essential for SNAr reactions as they solvate the cation of the base, enhancing the nucleophile's reactivity.[1][8] Using less polar solvents like THF or dioxane can drastically reduce or even prevent product formation.[7][8]

  • Adjust the Temperature: While higher temperatures often increase the reaction rate, they can also lead to decomposition or side products. If the yield is low at a moderate temperature, a careful, incremental increase may be beneficial. Conversely, if side reactions are the issue, lowering the temperature might be necessary.[6]

Below is a logical workflow to troubleshoot a low-yield reaction.

G start Low Reaction Yield reagents 1. Check Reagent Purity - Anhydrous Solvent? - Aldehyde Oxidized? - Nucleophile Purity? start->reagents conditions 2. Review Reaction Conditions reagents->conditions Reagents OK solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) conditions->solvent base Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) Is stoichiometry correct (≥2 eq)? conditions->base temp Is temperature optimal? (Typically 80-140 °C) conditions->temp no_solvent No: Switch to DMSO or DMF solvent->no_solvent No success Yield Improved solvent->success Yes no_base No: Screen bases (see Table 2) and check stoichiometry base->no_base No base->success Yes no_temp No: Incrementally increase temperature & monitor by TLC temp->no_temp No temp->success Yes no_solvent->success no_base->success no_temp->success

Caption: A logical workflow for troubleshooting low SNAr reaction yields.
Q2: How can I choose the optimal solvent and base for my substitution reaction?

A2: The choice of solvent and base is interdependent and crucial for reaction success.

  • Solvent: Polar aprotic solvents are the standard for SNAr chemistry.[1] Dimethyl sulfoxide (DMSO) is often the most effective choice as it excels at stabilizing the charged intermediate and promoting the reaction, even compared to other polar aprotic solvents like DMF or DMAc.[7][8] In some studies, switching from DMF or THF to DMSO was the key to obtaining any product at all.[7][8]

  • Base: A suitable base is required to deprotonate the nucleophile (e.g., a phenol or an indole) or to act as an acid scavenger for the HF formed.[6]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective.[1] Potassium hydroxide (KOH) is stronger and can also be very effective, sometimes providing higher yields than carbonates.[7]

    • Stoichiometry: Typically, at least 2 equivalents of the base are used to drive the reaction to completion.[7][9]

The tables below provide comparative data on the effect of different solvents and bases on the yield of N-arylation reactions.

Q3: What is the underlying mechanism of this substitution, and why is the fluorine atom a good leaving group?

A3: The reaction proceeds via a two-step addition-elimination mechanism .[2]

  • Addition: The nucleophile attacks the carbon atom bearing the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][4] This is the rate-determining step of the reaction.[4]

  • Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

Fluorine is an effective leaving group in SNAr for two main reasons:

  • It is the most electronegative element, so it strongly polarizes the C-F bond and activates the carbon for nucleophilic attack.

  • The rate-limiting step is the formation of the Meisenheimer complex, not the breaking of the C-F bond. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the reaction.[4]

G cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination Reactants Fluorobenzaldehyde + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Slow Product Substituted Product + F⁻ Intermediate_ref->Product Fast

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from literature to guide your optimization process.

Table 1: Effect of Solvent on SNAr Reaction Yield Reaction: N-arylation of 3-methylindole with 1,2-dichlorobenzene using KOH base at 100°C.[7]

EntrySolventYield (%)
1DMSO 55
2Dimethyl acetamide (DMAc)0
3Tetrahydrofuran (THF)0
4Dimethylformamide (DMF)0
51,4-Dioxane0

Note: This data highlights the critical role of DMSO in enabling the reaction, as other common solvents failed to yield any product under these conditions.[7]

Table 2: Comparison of Bases on SNAr Reaction Yield Reaction: N-arylation of 3-methylindole with 1,2-dichlorobenzene in DMSO at 100°C.[7]

EntryBase (2.0 eq)Yield (%)
1KOH 55
2NaOH43
3Cs₂CO₃0
4K₂CO₃0

Note: For this specific transformation, strong hydroxide bases were significantly more effective than carbonate bases.[7] The choice of base can be highly substrate-dependent.

Key Experimental Protocol

This section provides a representative experimental protocol for the SNAr reaction between 4-fluorobenzaldehyde and a phenolic nucleophile.

Objective: Synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[10]

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 4-Methoxyphenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥2.0 eq)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water (deionized)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (e.g., 2.0 mmol, 248 mg), 4-methoxyphenol (2.0 mmol, 248 mg), and potassium carbonate (excess, e.g., 4.0 mmol, 552 mg).[10]

  • Solvent Addition: Add anhydrous DMSO (e.g., 2-4 mL) to the flask.

  • Heating: Immerse the flask in a preheated oil bath at 120-140°C and stir the mixture vigorously.[10]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed (typically 30 minutes to a few hours).[10]

  • Work-up:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (e.g., 20 mL). This will precipitate the crude product.[10]

    • Stir the aqueous suspension for 10-15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel or recrystallization (e.g., from heptane/dichloromethane) to yield the pure 4-(4-methoxyphenoxy)benzaldehyde.[10]

References

3-Fluoro-4-morpholin-4-ylbenzaldehyde stability and storage recommendations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

Q2: How stable is this compound at room temperature?

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is likely the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-fluoro-4-morpholin-4-ylbenzoic acid. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.

Q4: Are there any known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, which can accelerate the oxidation of the aldehyde group.[1] It may also be incompatible with strong acids or bases, which could potentially affect the morpholine ring or catalyze side reactions.

Q5: What are the visual signs of degradation?

While not a definitive measure, a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or darkening) or a change in consistency, may indicate degradation. However, significant degradation can occur without any obvious visual cues. Analytical techniques such as NMR or HPLC are the most reliable methods for assessing purity.

Stability Data

The following table summarizes the general stability recommendations for this compound. Please note that the stability timeline is an estimate for a properly stored product and should be confirmed by analytical testing for critical applications.

Storage ConditionTemperatureAtmosphereLight ProtectionEstimated Shelf Life (Solid)
Long-term 2-8 °CInert (Nitrogen/Argon)Amber Vial/Dark> 1 year
Short-term Room TemperatureAs suppliedProtected from direct lightWeeks to months

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield or incomplete conversion Degradation of the aldehyde starting material.- Assess the purity of the this compound using an appropriate analytical method (e.g., 1H NMR, HPLC).- If purity is low, consider purifying the aldehyde by recrystallization or column chromatography before use.- Ensure the compound has been stored correctly.
Formation of an unexpected carboxylic acid byproduct Oxidation of the aldehyde.- Use freshly opened or recently purified aldehyde for the reaction.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents to prevent potential side reactions.
Discoloration of the reaction mixture Impurities in the starting material or decomposition under reaction conditions.- Confirm the purity of all reagents.- Investigate the thermal stability of the aldehyde under the specific reaction conditions. Consider running the reaction at a lower temperature if possible.
Inconsistent reaction outcomes Variable purity of the aldehyde between batches.- Qualify each new batch of this compound by an analytical method to ensure consistent purity.- Follow strict storage and handling protocols for all batches.

Experimental Protocols

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1-1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid (0.1-0.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent portion-wise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow General Experimental Workflow for Using this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start check_purity Assess Aldehyde Purity (NMR/HPLC) start->check_purity purify Purify if Necessary check_purity->purify Purity < 95% setup Set up Reaction Under Inert Atmosphere check_purity->setup Purity ≥ 95% purify->setup add_reagents Add Aldehyde, Amine, and Solvent setup->add_reagents form_imine Stir for Imine Formation add_reagents->form_imine add_reducing_agent Add Reducing Agent form_imine->add_reducing_agent monitor Monitor Reaction (TLC/LC-MS) add_reducing_agent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify_product Purify Product (Chromatography/Recrystallization) extract->purify_product analyze Characterize Final Product purify_product->analyze end End analyze->end

Caption: A flowchart illustrating the key steps in a typical reaction workflow involving this compound.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome start Poor Reaction Outcome (e.g., low yield, side products) check_aldehyde Check Purity of Aldehyde start->check_aldehyde impure_aldehyde Aldehyde is Impure check_aldehyde->impure_aldehyde No pure_aldehyde Aldehyde is Pure check_aldehyde->pure_aldehyde Yes check_reagents Check Purity of Other Reagents impure_reagents Other Reagents Impure check_reagents->impure_reagents No pure_reagents Reagents are Pure check_reagents->pure_reagents Yes check_conditions Review Reaction Conditions suboptimal_conditions Conditions Suboptimal (e.g., temperature, atmosphere) check_conditions->suboptimal_conditions Yes purify_aldehyde Purify Aldehyde and Repeat impure_aldehyde->purify_aldehyde pure_aldehyde->check_reagents purify_reagents Purify/Replace Reagents and Repeat impure_reagents->purify_reagents pure_reagents->check_conditions optimize_conditions Optimize Conditions and Repeat suboptimal_conditions->optimize_conditions

Caption: A decision tree for troubleshooting unexpected outcomes in reactions using this compound.

References

Troubleshooting low yields in Buchwald-Hartwig amination of benzaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of benzaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.

Troubleshooting Guide (Q&A Format)

This guide addresses specific issues that can lead to low yields or reaction failure.

Q1: My reaction shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to experimental conditions.[1] Here are the primary areas to investigate:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[1]

  • Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your benzaldehyde, amine, and base.[1]

  • Catalyst System Activity: The choice of palladium precursor and ligand is crucial and highly substrate-dependent.[2] Pre-catalysts are often more efficient as they avoid the need for an in-situ reduction of Pd(II) to Pd(0).[2][3] If you are not using a pre-catalyst, ensure your reduction to the active Pd(0) species is efficient.

Q2: I suspect an issue with my catalyst system. How do I choose the right one for a benzaldehyde substrate?

The ligand is a critical component for success. For aryl halides (and by extension, aldehydes which can be challenging), sterically hindered and electron-rich phosphine ligands are generally the most effective.[1]

  • Ligand Selection: Bulky biarylphosphine ligands often enhance reaction efficiency, selectivity, and versatility.[4] Ligands like XPhos, SPhos, and RuPhos are excellent starting points for optimizing reactions involving challenging substrates.[5] The steric bulk favors the formation of the monoligated palladium species, which accelerates key steps in the catalytic cycle.[6]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable as they require a clean in-situ reduction to Pd(0).[3][7] Using air-stable pre-catalysts (e.g., XPhos-Pd-G3) often provides more consistent results and requires lower catalyst loadings.[3][4]

Q3: My yield is still low after checking the basics. Could the base or solvent be the problem?

Absolutely. The base and solvent play interconnected roles and are critical for a successful reaction.

  • Base Selection: The base's role is to deprotonate the amine-palladium complex.[8]

    • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common and often lead to higher reaction rates. However, they are incompatible with base-sensitive functional groups that may be present on your benzaldehyde or amine.[1][3]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[1][2]

    • Solubility: The solubility of the base is a frequently underestimated cause of reaction failure.[1][3] If the base is not soluble in the reaction solvent, its effectiveness is drastically reduced. Consider a solvent where the base has at least partial solubility.[1][9]

  • Solvent Selection: The primary role of the solvent is to solubilize all reaction components.[1]

    • Common Solvents: Aprotic solvents like toluene, dioxane, and THF are most frequently used.[1][3]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[2]

    • Solubility Issues: If your benzaldehyde derivative or amine has poor solubility, consider a different solvent or a co-solvent system. For example, switching from toluene to dioxane has been shown to improve yields by enhancing the solubility of reaction intermediates.[5]

Q4: Are there any side reactions specific to benzaldehydes that I should be aware of?

Yes, the aldehyde functional group introduces unique challenges compared to aryl halides.

  • Aldehyde Self-Condensation: Under basic conditions, benzaldehydes can undergo self-condensation reactions (e.g., aldol or Cannizzaro reactions), consuming starting material and creating complex byproduct mixtures. This is more prevalent with strong bases and high temperatures.

  • Hydrodehalogenation/Hydrodeformylation: A common side reaction is the reduction of the starting material, where the aldehyde group is replaced by a hydrogen atom. This occurs via β-hydride elimination, which competes with the desired reductive elimination step.[6]

  • Catalyst Inhibition: Benzaldehydes, particularly those with certain substituents, can potentially coordinate to the palladium center in an unproductive manner, leading to catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions? A typical starting point would be: XPhos-Pd-G3 pre-catalyst (1-2 mol%), XPhos ligand (1-2 mol%), NaOtBu (1.2-1.5 equiv.), and toluene or dioxane as the solvent, heated at 80-110 °C.[1][3] Monitor the reaction by TLC or LC-MS.

Q2: My aryl halide is a chloride. Why is the reaction so difficult? Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[1][7] For aryl chlorides, more electron-rich and sterically demanding ligands (like tBuXPhos) and potentially higher temperatures are often required.[4]

Q3: Can I use ammonia as the amine source? Directly using ammonia is very challenging because it can bind tightly to the palladium catalyst and inhibit it.[6] It is often better to use an "ammonia equivalent," such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to yield the primary aniline.[6][10]

Q4: My reaction mixture turned black. What does this mean? A black, heterogeneous mixture often indicates the formation of palladium black (Pd(0) metal), which means your catalyst has precipitated out of the solution and is no longer active. This can be caused by:

  • Exposure to oxygen.

  • Running the reaction at too high a temperature.

  • Use of an inappropriate ligand that does not sufficiently stabilize the catalytic species.

Q5: Can this reaction be performed at room temperature? Yes, room-temperature Buchwald-Hartwig aminations are possible, but they typically require highly active catalyst systems (specific ligands and pre-catalysts) and often stronger bases.[6][11] These conditions are usually developed for specific, highly reactive substrates. For a general benzaldehyde, starting at an elevated temperature is more reliable.

Data Presentation: Ligand & Base Effects

The choice of ligand and base is critical for success. The following tables summarize common options and their typical performance.

Table 1: Comparison of Common Phosphine Ligands

Ligand NameStructure TypeKey FeaturesTypical Substrates
XPhos Biaryl MonophosphineHighly active, sterically bulky, versatile.[5]Aryl chlorides, bromides, and challenging substrates.
SPhos Biaryl MonophosphineSimilar to XPhos, good for sterically hindered couplings.Hindered primary amines and aryl halides.
RuPhos Biaryl MonophosphineElectron-rich, effective for a wide range of amines.Primary and secondary alkylamines.
BINAP Bidentate PhosphineOne of the earlier successful bidentate ligands.[6]Good for primary amines; can prevent Pd dimer formation.[6]
DPPF Bidentate PhosphineFerrocene-based, effective for early systems.[6]Aryl iodides and triflates.

Table 2: Comparison of Common Bases

BasepKa of Conj. AcidClassAdvantagesDisadvantages
NaOtBu ~19Strong AlkoxideHigh reactivity, often enables lower temperatures.[3]Incompatible with base-sensitive groups (esters, etc.).[12]
LiHMDS ~26Strong AmideVery strong base, useful for proton tolerance.[12]Can be difficult to handle; sensitive to moisture.
K₃PO₄ ~12.3Weaker InorganicGood functional group tolerance.Often requires higher temperatures and longer times.[1]
Cs₂CO₃ ~10.3Weaker InorganicBroad functional group tolerance.[1]Lower reactivity; may require higher catalyst loading.[1]

Visualizations

Experimental & Logical Workflows

The following diagrams illustrate the general experimental procedure and a logical workflow for troubleshooting common issues encountered during the reaction.

G General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_workup Workup & Purification A Dry & Degas Solvent F Add Degassed Solvent & Amine via Syringe A->F B Weigh Reagents (Aryl Halide, Amine, Base) D Add Solids to Dry Reaction Flask B->D C Prepare Catalyst System (Pd Source + Ligand) C->D E Evacuate & Backfill with Argon (3x) D->E E->F G Heat to Target Temp with Vigorous Stirring F->G H Monitor Progress (TLC / LC-MS) G->H I Cool to RT & Quench H->I J Aqueous Extraction I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Concentrate in vacuo K->L M Purify via Chromatography L->M

Caption: A typical step-by-step workflow for setting up and performing the amination reaction.

G Troubleshooting Flowchart for Low Yields cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low or No Yield Observed Q1 Inert Atmosphere? Start->Q1 Q2 Reagent Quality? Q1->Q2 Yes Sol1 Degas solvent again Improve Schlenk technique Q1->Sol1 No Q3 Catalyst Active? Q2->Q3 Yes Sol2 Use anhydrous solvent Purify starting materials Q2->Sol2 No Sol3 Use a pre-catalyst Screen new ligands Q3->Sol3 No Q4 Base/Solvent Optimal? Q3->Q4 Yes End Yield Improved Sol1->End Sol2->End Sol3->End Sol4 Screen stronger/weaker base Check base solubility Sol4->End Sol5 Screen different solvents (Toluene, Dioxane, THF) Sol5->End Q4->Sol4 No Q4->Sol5 Maybe

References

Technical Support Center: Purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Fluoro-4-morpholin-4-ylbenzaldehyde. The following information is designed to help you identify and resolve common impurities and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Given the probable synthesis via a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine, the most common impurities include:

  • Unreacted 3,4-difluorobenzaldehyde: The starting material for the synthesis.

  • 3-Fluoro-4-morpholinobenzoic acid: Formed by the oxidation of the aldehyde group, which can occur during the reaction or on exposure to air.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other isomers may be formed.

  • Residual morpholine: The nucleophile used in the synthesis.

  • Solvent residues: Depending on the solvent used for the synthesis and workup (e.g., DMF, DMSO).

Q2: My crude product is an oil or a gummy solid and won't crystallize. What should I do?

A2: The presence of impurities, especially residual solvent or unreacted starting materials, can often prevent crystallization. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product still fails to solidify, an initial purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?

A3: This can happen for a few reasons:

  • Incorrect solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[1][2] You may need to screen different solvents or use a solvent mixture.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient solvent: If too little solvent is used, the impurities may co-precipitate with your product upon cooling.

  • Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[1][3]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable method for purifying this compound.[4] A silica gel stationary phase is typically used. The choice of mobile phase is crucial for good separation and should be determined by thin-layer chromatography (TLC) beforehand. A common starting point for eluting aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
Product is too soluble in the chosen solvent at low temperature. Select a less polar solvent or use a mixed solvent system. Perform small-scale solubility tests to find the optimal solvent.
Too much solvent was used. Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recover a second crop of crystals.[1]
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Solution
Inappropriate mobile phase. Optimize the solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.25 and 0.35 for good separation.
Column overloading. Use a larger column or reduce the amount of crude material loaded onto the column.
Cracks or channels in the silica gel. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-elution of impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate impurities with similar polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for the closely related compound, 4-morpholinobenzaldehyde.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot methanol by heating on a hot plate with stirring. Add the hot solvent portion-wise until the solid is completely dissolved.[5][6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Troubleshooting Guide

Purification_Troubleshooting start Crude Product (this compound) is_solid Is the product a solid? start->is_solid column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gummy) recrystallize Attempt Recrystallization is_solid->recrystallize Yes initial_purity_check Check Purity (TLC/NMR) column_chrom->initial_purity_check recrystallize->initial_purity_check purity_ok Is purity acceptable? end_product Pure Product purity_ok->end_product Yes troubleshoot_xtal Troubleshoot Recrystallization (See Guide) purity_ok->troubleshoot_xtal No troubleshoot_column Troubleshoot Column Chromatography (See Guide) purity_ok->troubleshoot_column No, after column troubleshoot_xtal->recrystallize troubleshoot_column->column_chrom initial_purity_check->purity_ok

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-up Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of morpholine onto 3,4-difluorobenzaldehyde. This reaction is favored because the electron-withdrawing aldehyde group activates the para-position for substitution, leading to a regioselective synthesis.

Q2: Why is the fluorine atom at the C4 position preferentially substituted over the one at the C3 position?

A2: In nucleophilic aromatic substitution reactions, the rate is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[1] The aldehyde group at C1 exerts a strong electron-withdrawing effect, stabilizing the negatively charged intermediate (Meisenheimer complex) more effectively when the nucleophilic attack occurs at the C4 (para) position.[1]

Q3: What are the primary safety concerns for this synthesis at scale?

A3: Key safety considerations include:

  • Handling of Morpholine: Morpholine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE) is required.

  • Use of Anhydrous Solvents: Solvents like DMF or DMSO are commonly used. Ensuring they are anhydrous is critical for reaction efficiency and to prevent side reactions.

  • Exothermic Reactions: The SNAr reaction can be exothermic. Temperature control is crucial during the addition of reagents, especially at a large scale, to prevent runaway reactions.

  • Work-up Procedures: Quenching the reaction and subsequent extractions should be performed with care, especially if large volumes of volatile organic solvents are used.

Q4: What are the typical impurities encountered in this synthesis?

A4: Common impurities may include unreacted 3,4-difluorobenzaldehyde, the isomeric side-product (2-fluoro-4-morpholinobenzaldehyde), and potential by-products from the decomposition of the solvent or reagents under heating.

Experimental Protocols and Data

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of this compound from 3,4-difluorobenzaldehyde and morpholine.

Methodology:

  • To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base.

  • Slowly add morpholine (1.1-1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-120°C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • The crude product often precipitates as a solid. Collect the solid by filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization or by the bisulfite adduct purification method.

ParameterValueNotes
Starting Material 3,4-Difluorobenzaldehyde---
Reagents Morpholine, K₂CO₃K₂CO₃ acts as a base to scavenge the HF formed.
Solvent DMF, DMSOMust be anhydrous.
Temperature 80 - 120°CTemperature control is critical for minimizing side products.
Reaction Time 4 - 24 hoursVaries with scale and temperature.
Typical Yield 80 - 95% (Crude)---
Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is a scalable method for purifying the target aromatic aldehyde from non-aldehyde impurities.[2][3]

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., methanol or ethyl acetate).[2]

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a water-soluble adduct.[4]

  • Extract the mixture with an organic solvent to remove non-aldehyde impurities.

  • Separate the aqueous layer containing the bisulfite adduct.

  • To regenerate the aldehyde, add a base (e.g., saturated NaHCO₃ or dilute NaOH solution) to the aqueous layer until the pH is basic.[2]

  • The purified aldehyde will precipitate or can be extracted with a fresh portion of an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure product.

ParameterValueNotes
Purification Agent Sodium Bisulfite (NaHSO₃)Use a freshly prepared saturated aqueous solution.[2]
Adduct Formation Aqueous/Organic BiphasicVigorous stirring is required to ensure good mixing.
Regeneration pH > 8Use a base like NaHCO₃ or NaOH to decompose the adduct.[2]
Purity > 98%Dependent on the efficiency of the extraction steps.

Visualized Experimental Workflow

G cluster_snar Step 1: S-N-Ar Reaction cluster_purification Step 2: Purification A Charge Reactor with 3,4-Difluorobenzaldehyde, K2CO3, and DMF B Add Morpholine A->B C Heat Reaction Mixture (80-120°C) B->C D Monitor by HPLC/TLC C->D E Reaction Quench (Ice-Water) D->E F Filter and Wash Crude Product E->F G Dissolve Crude Product F->G Crude Product H Add Sodium Bisulfite Solution G->H I Extract Impurities H->I J Separate Aqueous Layer I->J K Regenerate Aldehyde with Base J->K L Extract Pure Product K->L M Dry and Concentrate L->M N Final Product M->N Pure Product

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient temperature. 2. Inactive base (K₂CO₃ may have absorbed moisture). 3. Poor quality of solvent (not anhydrous).1. Gradually increase the reaction temperature, monitoring for side product formation. 2. Use freshly dried, powdered K₂CO₃. 3. Use a fresh bottle of anhydrous DMF or DMSO.
Formation of Isomeric Impurity Reaction temperature is too high, allowing for the less favored substitution at the C2 position.Run the reaction at the lower end of the recommended temperature range (e.g., 80-90°C) for a longer period.
Dark Tarry Residue Formation 1. Reaction overheating, leading to decomposition. 2. Impurities in the starting materials or solvent.1. Ensure precise temperature control, especially during scale-up. Consider slower addition of reagents. 2. Use high-purity starting materials and solvents.
Low Yield During Bisulfite Purification 1. Incomplete formation of the bisulfite adduct. 2. Adduct is partially soluble in the organic extraction solvent. 3. Incomplete regeneration of the aldehyde from the adduct.1. Ensure the sodium bisulfite solution is saturated and freshly prepared. Increase stirring time and intensity.[2] 2. Use a less polar organic solvent for the extraction of impurities. 3. Ensure the pH is sufficiently basic during regeneration and allow adequate time for the decomposition of the adduct.
Product Decomposition During Work-up The product may be sensitive to strongly basic conditions during regeneration.Use a milder base like sodium bicarbonate (NaHCO₃) for the regeneration step instead of a strong base like NaOH.

Troubleshooting Workflow

G cluster_reaction Reaction Issues cluster_workup Work-up & Purification Issues Start Problem Encountered P1 Low Conversion? Start->P1 C1 Check Temp, Base, Solvent P1->C1 Yes P2 Side Products? P1->P2 No End Problem Resolved C1->End C2 Lower Reaction Temp P2->C2 Yes P3 Low Purification Yield? P2->P3 No C2->End C3 Check Bisulfite Solution, Regeneration pH P3->C3 Yes P4 Product Decomposition? P3->P4 No C3->End C4 Use Milder Base P4->C4 Yes P4->End No C4->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Alternative Solvent Systems for Morpholine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during morpholine substitution reactions, with a focus on exploring alternative and greener solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common conventional solvents used for morpholine substitution reactions, and why?

A1: Traditionally, polar aprotic solvents are the preferred choice for nucleophilic aromatic substitution (SNAr) reactions involving morpholine. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (CH3CN). These solvents are favored because they effectively dissolve the reacting species and, crucially, they do not strongly solvate the nucleophile (morpholine). This leaves the nucleophile "free" and highly reactive, accelerating the rate of the SN2 or SNAr reaction.[1][2][3] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity.[4][5] For metal-catalyzed reactions, such as palladium-catalyzed carboaminations, solvents like toluene and 1,4-dioxane are also commonly employed.[6][7]

Q2: What are the primary concerns with using traditional polar aprotic solvents like DMF and NMP?

A2: While effective, many common dipolar aprotic solvents raise significant environmental, health, and safety concerns. Solvents like DMF, NMP, and 1,4-dioxane have been identified as having reproductive toxicity and other health risks, leading to increased regulation and restriction on their use.[8] From a practical standpoint, their high boiling points can make them difficult to remove during product work-up, often requiring extensive aqueous washes.[9] These factors are driving the search for greener and more sustainable alternative solvents.[2]

Q3: What are "green" or "sustainable" alternative solvents for morpholine substitution reactions?

A3: Green solvent alternatives aim to be derived from renewable resources, have a lower environmental impact, and be less hazardous to human health. Promising replacements for traditional polar aprotic solvents include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources like corncobs, and Cyclopentyl methyl ether (CPME).[10] N-formylmorpholine itself has been explored as a non-toxic, non-corrosive green solvent.[11] Additionally, innovative approaches are being developed that use water as the reaction solvent, often with the aid of surfactants or benign polymers like hydroxypropyl methylcellulose (HPMC) to facilitate the reaction between organic substrates.[8]

Troubleshooting Guide

Q1: My nucleophilic aromatic substitution (SNAr) reaction with morpholine is resulting in a low yield. What are the potential causes?

A1: Low conversion in an SNAr reaction can be due to several factors. First, ensure the aromatic ring is sufficiently activated by strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[9] Other common issues include:

  • Poor Leaving Group: Fluoride is often the best leaving group for SNAr, followed by nitro, chloride, and bromide.

  • Impure Reagents: Water or other impurities in the solvent or starting materials can interfere with the reaction, especially in metal-catalyzed systems.[12] Ensure you are using anhydrous solvents if the reaction is moisture-sensitive.[9]

  • Incorrect Temperature: Many SNAr reactions require heating (80–130 °C) to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition and side product formation.[6][8]

  • Inefficient Base: An appropriate base is needed to neutralize the acid generated. The strength and solubility of the base (e.g., K2CO3, NaOtBu, Et3N) can significantly impact the reaction rate and yield.[13]

Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?

A2: Side product formation often arises from competing reaction pathways or decomposition. To improve selectivity:

  • Temperature Control: Lowering the reaction temperature can favor the desired substitution pathway over competing elimination (E2) reactions, which are more common with secondary alkyl halides or when using strongly basic nucleophiles.[14]

  • Choice of Base: Using a hindered or weaker base can sometimes minimize side reactions.

  • Solvent Choice: The solvent can influence selectivity. In some cases, switching to a less polar solvent may reduce the rate of undesired pathways. For reactions involving 1,2-amino alcohols, a specific methodology using ethylene sulfate has been shown to achieve clean mono-alkylation, preventing over-alkylation.[15][16][17]

Q3: My product is difficult to purify from the high-boiling point solvent (e.g., DMSO, DMF). What are some effective work-up strategies?

A3: Removing high-boiling polar aprotic solvents is a common challenge. An effective method is to perform an aqueous work-up. Partition the reaction mixture between a suitable organic solvent (like ethyl acetate) and water. Since DMF and DMSO are highly soluble in water, repeated washing of the organic layer with water or brine can effectively extract the residual solvent into the aqueous phase.[9]

Data Presentation: Comparison of Solvent Systems

The following table summarizes reaction conditions and yields for morpholine substitution reactions under different solvent systems, compiled from various studies.

ElectrophileNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
2-Phenyl-N-tosylaziridine2-Chloroethanol2-ChloroethanolKOHRT0.593[18]
O-Allyl ethanolamine deriv.2-BromotolueneTolueneNaOtBu105-66[7]
Ugi-Adduct Intermediate(Intramolecular)AcetonitrileNaH0 - RT185[13]
Ugi-Adduct Intermediate(Intramolecular)CH2Cl2Et3N2318<10[13]
Terminal Alkyne, Isocyanate, Oxirane(Multicomponent)1,4-Dioxanet-BuOK1051879[19]
2,4,5-TrichloropyrimidinePyrrolidineHPMC/WaterK3PO4RT390[8]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction in a Conventional Solvent

This protocol describes a general method for the substitution of an activated aryl halide with morpholine using a conventional polar aprotic solvent.

Materials:

  • Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated aryl halide (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and morpholine (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a reproductive toxin.

Protocol 2: Palladium-Catalyzed Synthesis of a 3,5-Disubstituted Morpholine

This protocol is adapted from a Pd-catalyzed carboamination reaction for synthesizing substituted morpholines.[7]

Materials:

  • O-Allyl ethanolamine derivative (1.0 eq)

  • Aryl Bromide (e.g., 2-bromotoluene, 2.0 eq)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)2, 2 mol %)

  • Tri(2-furyl)phosphine (P(2-furyl)3, 8 mol %)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In a glovebox or under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)2 (0.02 eq) and P(2-furyl)3 (0.08 eq) to an oven-dried flask.

  • Add anhydrous, deoxygenated toluene, followed by the aryl bromide (2.0 eq), the O-allyl ethanolamine derivative (1.0 eq), and finally sodium tert-butoxide (2.0 eq).

  • Seal the flask and heat the reaction mixture to 105 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Perform all manipulations under an inert atmosphere. Toluene is flammable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solvent Solvent Selection cluster_reaction Reaction & Work-up start Select Reaction Type (SNAr, Pd-Catalyzed, etc.) reagents Gather & Purify Reagents (Substrate, Morpholine, Base) start->reagents solvent_choice Choose Solvent System reagents->solvent_choice conventional Conventional (DMF, Toluene, etc.) solvent_choice->conventional Standard Protocol green Green Alternative (2-MeTHF, HPMC/Water, etc.) solvent_choice->green Sustainability Goal setup Assemble Glassware (Inert atmosphere if needed) conventional->setup green->setup run_rxn Run Reaction (Control Temperature & Time) setup->run_rxn monitor Monitor Progress (TLC, GC, LC-MS) run_rxn->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography, Recrystallization) workup->purify end end purify->end Characterize Product

Caption: Workflow for Morpholine Substitution Experiments.

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm no_path Incomplete Conversion check_sm->no_path No yes_path SM Consumed, Low Product check_sm->yes_path Yes cause_no Potential Causes: - Low Temperature - Insufficient Time - Inactive Catalyst - Impure Reagents no_path->cause_no solution_no Solutions: - Increase Temperature/Time - Check Catalyst/Reagents - Use Anhydrous Solvent cause_no->solution_no cause_yes Potential Causes: - Side Reactions (e.g., Elimination) - Product Decomposition - Work-up/Purification Loss yes_path->cause_yes solution_yes Solutions: - Lower Temperature - Change Base/Solvent - Optimize Work-up pH - Check Column Loading cause_yes->solution_yes

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted benzaldehydes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formylation of Aromatic Rings

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a direct method for synthesizing substituted benzaldehydes. Success is often dependent on the electronic nature of the substrate.[1]

1.1 Vilsmeier-Haack Reaction

This reaction uses dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds.[2]

  • Question: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the common causes?

    • Answer: Low yields are often due to insufficient reactivity of the aromatic substrate or issues with the reagents.

      • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich starting materials like phenols, anilines, and activated heterocycles (e.g., pyrroles, furans).[1][2] Aromatic rings with electron-withdrawing groups are generally poor substrates. For less active aromatics, a more potent formylating complex made from DMF and trifluoromethanesulphonic anhydride may be required.[3]

      • Reagent Quality: Ensure that the DMF and POCl₃ used are anhydrous and of high purity. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the active reagents.

      • Temperature: The reaction temperature depends on the substrate's reactivity, typically ranging from 0 °C to 80 °C.[2] For highly reactive substrates, low temperatures (0 °C) are used to control the reaction, while less reactive substrates may require heating.[2][5]

      • Precipitation Issues: During the formation of the Vilsmeier reagent (the complex of DMF and POCl₃), a precipitate can form, which may trap the magnetic stir bar.[6] This can be managed by using a larger volume of solvent or employing mechanical stirring.

  • Question: I'm observing di-formylated or chlorinated byproducts. How can I improve the selectivity?

    • Answer: The formation of byproducts is a known issue, particularly with highly activated substrates.

      • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can lead to multiple formylations. A 1.1:1 ratio of reagent to substrate is a good starting point.[5]

      • Order of Addition: Adding the Vilsmeier reagent dropwise to the substrate solution, rather than the other way around, can prevent localized high concentrations and reduce side reactions.[5]

      • Temperature Control: Higher temperatures can promote the formation of chlorinated byproducts when using POCl₃.[5] Running the reaction at the lowest effective temperature is critical.

      • Monitor Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.[5]

Reagent:Substrate RatioMono-formylated Yield (%)Di-formylated Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Table 1: Effect of Vilsmeier reagent stoichiometry on product distribution for a generic activated aromatic compound.[5]

1.2 Duff Reaction

The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent, typically on highly activated substrates like phenols.[7][8] The reaction generally shows a preference for ortho-formylation.[7][9]

  • Question: My Duff reaction has a very low yield. What can I do to improve it?

    • Answer: The Duff reaction is known for being generally inefficient, with yields often in the 20-80% range.[7][8]

      • Substrate Choice: This method is most effective for substrates with strong electron-donating groups, such as phenols.[7]

      • Acid Catalyst: The reaction requires an acidic medium. While glycerol and boric acid are traditionally used, trifluoroacetic acid can be a more effective medium and may improve yields.[10]

      • Temperature: The reaction typically requires heating to between 85–120°C.[8]

1.3 Reimer-Tiemann Reaction

This reaction employs chloroform (CHCl₃) and a strong base to achieve ortho-formylation of phenols.[11]

  • Question: The yield of my Reimer-Tiemann reaction is poor, and I'm getting a mixture of isomers. How can I optimize it?

    • Answer: Low yields and poor selectivity are common drawbacks of this reaction.[12]

      • Mechanism: The reactive species is dichlorocarbene (:CCl₂), which is highly reactive and can lead to side reactions.[11][13]

      • Biphasic System: The reaction is often run in a two-phase system (aqueous hydroxide and an organic phase with chloroform), which can be inefficient.[11][14] Vigorous stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane can improve the interaction between reagents.[11][14]

      • Temperature Control: The reaction can be highly exothermic once initiated, so careful temperature control is necessary to prevent thermal runaway.[14]

      • Substrate Limitations: The harsh basic conditions may not be suitable for all substrates.[11] Furthermore, substrates with alkene or amine groups may undergo side reactions with the dichlorocarbene to form dichlorocyclopropanes and isocyanides, respectively.[11][14]

1.4 Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN gas.[15][16]

  • Question: I am hesitant to use HCN. Are there safer and more effective alternatives for the Gattermann reaction?

    • Answer: Yes. Due to the extreme toxicity of HCN, the use of in-situ generation from zinc cyanide is highly recommended.[16] The Zn(CN)₂ reacts with HCl to produce the necessary HCN in the reaction mixture, along with ZnCl₂ which acts as the Lewis acid catalyst.[16] The Gattermann-Koch variant uses carbon monoxide (CO) and HCl but is not suitable for phenol or phenol ether substrates.[17]

Section 2: Oxidation of Substituted Benzyl Alcohols

The oxidation of a primary benzyl alcohol is a very common and versatile method for synthesizing the corresponding benzaldehyde. The primary challenge is preventing over-oxidation to the carboxylic acid.[18]

  • Question: How can I prevent the over-oxidation of my substituted benzyl alcohol to a carboxylic acid?

    • Answer: The key is to choose a mild and selective oxidizing agent and to carefully control the reaction conditions.

      • Choice of Reagent: Strong oxidants like potassium permanganate or chromic acid will typically lead to the carboxylic acid. Milder, more selective reagents are preferred.

      • Monitoring: Carefully monitor the reaction by TLC to ensure it is stopped once the starting alcohol is consumed.

      • Autoxidation: Benzaldehyde can undergo autoxidation to benzoic acid upon exposure to air.[19] It is often found that the presence of the starting benzyl alcohol can inhibit this process.[19] Once the product is isolated, it should be stored under an inert atmosphere.

Comparison of Common Oxidizing Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Room temperature, DCM solvent[20][21]Mild, neutral pH, high selectivity, no need for special cooling.[20]Reagent is expensive and can be shock-sensitive.
Swern Oxidation Cryogenic temps (-78 °C), DMSO, oxalyl chloride, Et₃N[21][22]Very mild, broad functional group tolerance.[22]Requires very low temperatures; produces foul-smelling dimethyl sulfide.[21][22]
Pyridinium Chlorochromate (PCC) Room temperature, DCM solventEasy to handle solid, generally stops at the aldehyde.[20]Chromium(VI) is highly toxic and carcinogenic.[20]
Manganese Dioxide (MnO₂) Room temperature, DCM solventVery mild, selective for benzylic and allylic alcohols.[21]Stoichiometric amounts of reagent are often required.
Catalytic Aerobic Oxidation O₂ or air, catalyst (e.g., Co, Pd), elevated temp[18][23]"Green" method using air/O₂ as the oxidant.[24]May require catalyst screening and optimization.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [20]

  • Setup: To a round-bottom flask containing the primary benzyl alcohol (1.0 equivalent) dissolved in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature. For substrates sensitive to acid, pyridine or sodium bicarbonate can be added as a buffer.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

  • Extraction: Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product via column chromatography on silica gel.

Section 3: Other Synthetic Routes

3.1 Sommelet Reaction

This reaction converts a benzylic halide into an aldehyde using hexamine followed by acidic hydrolysis.[25][26][27]

  • Question: What are the main limitations of the Sommelet reaction?

    • Answer: The Sommelet reaction has several scope limitations.

      • Substrate: It is largely limited to primary benzylic halides.[25] It performs poorly with secondary or tertiary halides.[25]

      • Steric Hindrance: Sterically hindered substrates, such as 2,6-disubstituted benzyl halides, often fail to react due to reduced accessibility at the benzylic carbon.[25]

      • Yields: While yields can range from 50-80%, they are highly dependent on the specific substrate and reaction conditions.[25]

Visual Guides

G cluster_start Starting Material Analysis cluster_methods Synthetic Method Selection cluster_alt Alternative Starting Material Start Substituted Aromatic Ring ElectronDonating Electron-Donating Groups (EDG) (e.g., -OH, -OR, -NR2) Start->ElectronDonating Check Substituents ElectronWithdrawing Electron-Withdrawing Groups (EWG) or less activated ElectronDonating->ElectronWithdrawing No Vilsmeier Vilsmeier-Haack (Good for activated rings) ElectronDonating->Vilsmeier Yes Duff Duff Reaction (Phenols) ElectronDonating->Duff Yes (Phenol) ReimerTiemann Reimer-Tiemann (Phenols, ortho-selective) ElectronDonating->ReimerTiemann Yes (Phenol) Metalation Directed Ortho Metalation + Formylating Agent (e.g., DMF) ElectronWithdrawing->Metalation Consider BenzylAlcohol Substituted Benzyl Alcohol Oxidation Mild Oxidation (DMP, Swern, PCC) BenzylAlcohol->Oxidation

G Start Low Yield or No Reaction CheckReagents 1. Check Reagent Purity (Anhydrous DMF? Fresh POCl3?) Start->CheckReagents CheckSubstrate 2. Assess Substrate Reactivity (Electron-rich enough?) CheckReagents->CheckSubstrate Reagents OK Solution1 Purify/replace reagents. Use under inert atmosphere. CheckReagents->Solution1 Impure/Wet CheckTemp 3. Verify Reaction Temperature (Heating needed? Overcooling?) CheckSubstrate->CheckTemp Substrate OK Solution2 Use stronger activating conditions or change synthetic route. CheckSubstrate->Solution2 Deactivated CheckStoich 4. Confirm Stoichiometry (Correct molar ratios used?) CheckTemp->CheckStoich Temp OK Solution3 Optimize temperature based on substrate and literature. CheckTemp->Solution3 Incorrect Solution4 Recalculate and use precise molar ratios (e.g., 1.1:1). CheckStoich->Solution4 Incorrect SideProducts Side Products Observed OverReaction Over-reaction? (e.g., Di-formylation) SideProducts->OverReaction OtherByproduct Other Byproducts? (e.g., Chlorination) OverReaction->OtherByproduct No Solution5 Reduce reagent stoichiometry. Monitor reaction closely (TLC). Add reagent to substrate. OverReaction->Solution5 Yes Solution6 Lower reaction temperature. Consider alternative reagents. OtherByproduct->Solution6 Yes

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde and a Key Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the full spectral data for 3-Fluoro-4-morpholin-4-ylbenzaldehyde and the structurally related compound, 4-Fluorobenzaldehyde. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data for the target compound and comprehensive experimental data for 4-Fluorobenzaldehyde to serve as a valuable comparative reference. The inclusion of detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers practical guidance for researchers working with these and similar molecular scaffolds.

Comparative Spectral Data Overview

The following tables summarize the key spectral data for this compound (predicted) and 4-Fluorobenzaldehyde (experimental). This side-by-side comparison highlights the expected influence of the morpholine substituent on the spectral characteristics of the fluorinated benzaldehyde core.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound (Predicted) ~9.85s-H-C=O
~7.60dd8.0, 2.0Ar-H
~7.50d8.0Ar-H
~7.00t8.0Ar-H
~3.88t4.8-N(CH₂)₂-
~3.15t4.8-O(CH₂)₂-
4-Fluorobenzaldehyde (Experimental) [1]9.97s-H-C=O
7.91 (avg)m-Ar-H (ortho to CHO)
7.21 (avg)m-Ar-H (meta to CHO)
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
Compound Chemical Shift (δ) ppm Key Structural Feature
This compound (Predicted) ~191.0C=O
~155.0 (d, J ≈ 245 Hz)C-F
~145.0 (d, J ≈ 10 Hz)C-N
~132.0Ar-C
~128.0 (d, J ≈ 5 Hz)Ar-C
~125.0Ar-C
~118.0 (d, J ≈ 20 Hz)Ar-C
~66.5-N(CH₂)₂-
~50.0 (d, J ≈ 5 Hz)-O(CH₂)₂-
4-Fluorobenzaldehyde (Experimental) [1]190.5C=O
166.5 (d, J = 256.7 Hz)C-F
132.8 (d, J = 9.5 Hz)Ar-C
132.2 (d, J = 9.7 Hz)Ar-C
116.4 (d, J = 22.3 Hz)Ar-C
Table 3: FT-IR Spectral Data
Compound Wavenumber (cm⁻¹) Vibrational Mode
This compound (Predicted) ~2950-2800C-H stretch (aliphatic)
~1690C=O stretch (aldehyde)
~1600, ~1500C=C stretch (aromatic)
~1250C-N stretch
~1230C-F stretch
~1115C-O-C stretch (morpholine)
4-Fluorobenzaldehyde (Experimental) 2860, 2765C-H stretch (aldehyde)
1705C=O stretch (aldehyde)
1600, 1588C=C stretch (aromatic)
1235C-F stretch
855C-H bend (aromatic)
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
Compound m/z of Key Fragments Proposed Fragment Identity
This compound (Predicted) 209[M]⁺
208[M-H]⁺
180[M-CHO]⁺
152[M-C₂H₄NO]⁺
4-Fluorobenzaldehyde (Experimental) [2]124[M]⁺
123[M-H]⁺
95[M-CHO]⁺ (fluorophenyl cation)
75[C₆H₄]⁺

Experimental Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for obtaining the spectral data discussed in this guide.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Neat Sample on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios) MS->Data_MS Report Final Spectroscopic Report Data_NMR->Report Data_IR->Report Data_MS->Report

Caption: A generalized workflow for acquiring and analyzing NMR, IR, and MS spectral data.

Detailed Experimental Protocols

The following are representative protocols for acquiring high-quality spectral data for aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube. The solution must be free of any solid particulates.[3]

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal is used.[5]

  • Sample Preparation: For a solid sample, a small amount of the powder is placed directly onto the ATR crystal. For a liquid, a single drop is applied to the crystal.[6][7]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is utilized.[2]

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the MS.

  • Ionization and Analysis: In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10] The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer. The resulting mass spectrum plots ion abundance versus m/z.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on factors such as overall yield, reaction conditions, and availability of starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of linezolid, an important antibiotic. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide outlines and compares two prominent synthetic pathways:

  • Route 1: Formylation of 3-Fluoro-4-morpholinoaniline

  • Route 2: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzaldehyde

Comparison of Synthesis Routes

The two routes are summarized and compared in the table below, followed by a detailed description of each pathway.

ParameterRoute 1: Formylation of 3-Fluoro-4-morpholinoanilineRoute 2: Nucleophilic Aromatic Substitution
Starting Materials 3,4-Difluoronitrobenzene, Morpholine3,4-Difluorobenzaldehyde, Morpholine
Number of Steps 31
Key Intermediates 4-(2-Fluoro-4-nitrophenyl)morpholine, 3-Fluoro-4-morpholinoanilineNone
Overall Yield Moderate to HighHigh
Reaction Conditions Step 1: Reflux; Step 2: 70°C; Step 3: Varies (e.g., Vilsmeier-Haack)100-140°C
Advantages Readily available starting material (3,4-difluoronitrobenzene).Fewer steps, potentially higher overall yield, and simpler work-up.
Disadvantages Longer synthetic route, requires a separate formylation step which can have variable yields.Starting material (3,4-difluorobenzaldehyde) may be more expensive.

Synthesis Route Diagrams

The logical flow of each synthetic route is depicted in the diagrams below.

Synthesis_Routes_Comparison cluster_0 Route 1: Formylation of 3-Fluoro-4-morpholinoaniline cluster_1 Route 2: Nucleophilic Aromatic Substitution A1 3,4-Difluoronitrobenzene B1 4-(2-Fluoro-4-nitrophenyl)morpholine A1->B1 Morpholine, Acetonitrile, Reflux C1 3-Fluoro-4-morpholinoaniline B1->C1 Fe, NH4Cl, Methanol/Water, 70°C D1 This compound C1->D1 Formylation (e.g., Vilsmeier-Haack) A2 3,4-Difluorobenzaldehyde B2 This compound A2->B2 Morpholine, K2CO3, DMSO, 140°C

Figure 1: Comparative workflow of the two main synthesis routes.

Detailed Synthesis Routes and Experimental Protocols

Route 1: Formylation of 3-Fluoro-4-morpholinoaniline

This three-step synthesis begins with the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine, followed by the reduction of the nitro group, and concludes with the formylation of the resulting aniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

The reaction involves the nucleophilic displacement of a fluorine atom from 3,4-difluoronitrobenzene by morpholine.[1]

  • Reaction: 3,4-Difluoronitrobenzene reacts with morpholine in refluxing acetonitrile.[1]

  • Reagents: 3,4-Difluoronitrobenzene, Morpholine, Acetonitrile.

  • Conditions: The mixture is refluxed.[1]

  • Yield: High yields have been reported for this step.

Experimental Protocol:

To a solution of 3,4-difluoronitrobenzene in acetonitrile, an excess of morpholine is added. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine. A common method for this transformation is the use of iron in the presence of an ammonium salt.[1]

  • Reaction: The nitro group is reduced using iron powder and ammonium chloride.[1]

  • Reagents: 4-(2-Fluoro-4-nitrophenyl)morpholine, Iron powder, Ammonium chloride, Methanol, Water.

  • Conditions: The reaction is carried out at 70°C.[1]

  • Yield: This reduction typically proceeds in high yield.

Experimental Protocol:

In a round-bottom flask, 4-(2-fluoro-4-nitrophenyl)morpholine is dissolved in a mixture of methanol and water. Iron powder and ammonium chloride are added to the solution. The mixture is heated to 70°C and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated to remove the methanol, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 3-fluoro-4-morpholinoaniline.

Step 3: Formylation of 3-Fluoro-4-morpholinoaniline

The final step is the introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.

  • Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (e.g., N,N-dimethylformamide).

  • Reagents: 3-Fluoro-4-morpholinoaniline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Conditions: The reaction is typically carried out at low temperatures, followed by heating.

  • Yield: The yield of this step can be variable and is dependent on the specific substrate and reaction conditions.

Experimental Protocol (General Vilsmeier-Haack):

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0°C. The reagent is then added to a solution of 3-fluoro-4-morpholinoaniline in a suitable solvent (e.g., dichloromethane) at low temperature. The reaction mixture is then warmed and stirred for several hours. The reaction is quenched by pouring it into ice-water and neutralizing with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Route 2: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzaldehyde

This one-step synthesis involves the direct reaction of 3,4-difluorobenzaldehyde with morpholine. The electron-withdrawing effect of the aldehyde group activates the fluorine atom at the para position for nucleophilic substitution.

  • Reaction: 3,4-Difluorobenzaldehyde reacts with morpholine in the presence of a base.

  • Reagents: 3,4-Difluorobenzaldehyde, Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).

  • Conditions: The reaction is heated at 140°C.

  • Yield: This route has the potential for high yields in a single step.

Experimental Protocol:

A mixture of 3,4-difluorobenzaldehyde, morpholine, and potassium carbonate in dimethyl sulfoxide is heated to 140°C and stirred for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

Route 1 is a well-established, multi-step process starting from a readily available and cost-effective nitroaromatic compound. However, the overall efficiency depends on the yield of the final formylation step, which may require optimization.

Route 2 is a more direct, single-step approach that can potentially provide a higher overall yield and simplify the purification process. The main consideration for this route is the availability and cost of the starting 3,4-difluorobenzaldehyde.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. For large-scale production, the efficiency and atom economy of Route 2 might be more advantageous, provided the starting aldehyde is accessible. For smaller-scale laboratory synthesis, the readily available starting materials of Route 1 may be more convenient.

References

A Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and Other Substituted Morpholinobenzaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of substituted morpholinobenzaldehydes, focusing on their potential as kinase inhibitors and anticancer agents.

In the landscape of modern drug discovery, the morpholinobenzaldehyde scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors targeting critical cell signaling pathways. The strategic placement of various substituents on the benzaldehyde ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde against other substituted morpholinobenzaldehydes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The morpholine moiety is a key pharmacophore in many kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain, thereby anchoring the molecule in the ATP-binding pocket. The benzaldehyde component serves as a versatile anchor for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Comparative Biological Activity

The introduction of a fluorine atom at the 3-position of 4-morpholinobenzaldehyde can have a profound impact on its biological activity. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence intermolecular interactions with the target protein.

While direct comparative studies of a wide range of simple substituted 4-morpholinobenzaldehydes are limited in publicly available literature, the analysis of more complex derivatives built upon these scaffolds provides valuable insights into the influence of ring substitution. The following tables summarize the inhibitory activities of various substituted morpholino-containing compounds against key cancer-related targets, such as phosphoinositide 3-kinases (PI3Ks) and cancer cell lines.

Compound/DerivativeTargetIC50 (nM)Cell LineIC50 (µM)
Derivatives of 4-Morpholinobenzaldehyde
ZSTK474 (a complex dimorpholino triazine derivative)PI3Kα37
PI3Kβ380
PI3Kδ16
PI3Kγ60
Derivatives of Substituted Morpholinobenzaldehydes
A complex 2,4-dimorpholinopyrimidine-5-carbonitrile (17p)PI3Kα31.8 ± 4.1
PI3Kδ15.4 ± 1.9
A complex morpholine-benzimidazole-oxadiazole (5h)VEGFR-249 ± 2HT-29 (colon)3.103 ± 0.979
Another complex morpholine-benzimidazole-oxadiazole (5j)VEGFR-298 ± 11HT-29 (colon)9.657 ± 0.149

Structure-Activity Relationship (SAR)

The biological activity of morpholinobenzaldehyde derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.

  • Fluorine Substitution: The introduction of a fluorine atom, as in this compound, can enhance binding affinity through favorable electrostatic interactions with the target protein. The position of the fluorine is critical; for instance, in some quinazoline-based kinase inhibitors, a fluorine at the 2' position of a phenyl ring was found to be more beneficial for activity than at the 4' position.[1]

  • Other Halogens: Chlorine and bromine substitutions have also been explored. In a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of two chlorine atoms on the phenyl ring of a side chain significantly enhanced cytotoxic activity against colon cancer cells.[2]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent play a crucial role. For aldehyde dehydrogenase (ALDH) inhibitors based on a 4-(dialkylamino)benzaldehyde scaffold, electron-donating groups like methyl and methoxy at the meta-position were found to be the most potent against the ALDH1A1 isoform.[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

PI3Kα Kinase Assay (In Vitro)

This assay measures the enzymatic activity of purified PI3Kα and the inhibitory effect of test compounds.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a lipid substrate (e.g., PIP2) using ATP. The ADP is then converted to ATP, which generates a luminescent signal via luciferase.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (e.g., PI(4,5)P2)

  • ATP

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound or vehicle (DMSO).

  • Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Role in Signaling and Drug Discovery

To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical drug discovery and development workflow.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, morpholine derivatives have consistently emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from 3-Fluoro-4-morpholin-4-ylbenzaldehyde, drawing upon existing data from structurally related compounds to inform future research and development.

While direct and extensive comparative studies on a wide array of this compound derivatives are not yet prevalent in published literature, a wealth of information on related morpholine-containing compounds, as well as Schiff bases and hydrazones derived from analogous aldehydes, allows for a predictive and insightful analysis. This guide will synthesize this information to highlight the potential anticancer and antimicrobial properties of this promising class of compounds.

Table 1: Comparative Biological Activity of Structurally Related Morpholine Derivatives

The following table summarizes the biological activity of various morpholine derivatives, providing a basis for predicting the potential efficacy of this compound derivatives. The data is collated from several key studies and is intended to be illustrative of the potential for this class of compounds.

Compound ClassDerivative TypeBiological ActivityTarget/AssayKey Findings (IC50/MIC)
Morpholine Derivatives Substituted MorpholinesAnticancerTopoisomerase II Inhibition, SRB Assay (MDA-MB-231 cells)M5 derivative showed an IC50 of 81.92 µg/mL.[1]
4-(Morpholin-4-yl) benzohydrazideAntimicrobialBroth MicrodilutionSemicarbazide derivative active against Enterococcus faecalis (MIC: 3.91 µg/mL).[2]
Schiff Base Derivatives Morpholine-derived Schiff BasesAnticancerMTT Assay (MCF-7 cells)Metal complexes of morpholine Schiff bases showed moderate cytotoxicity.
Pyridine-derived Schiff BasesAnticancerVarious cancer cell linesMetal complexes exhibited potent activity with IC50 values often lower than the reference drug, Cisplatin.
Hydrazone Derivatives Pyrazole-derived HydrazonesAntimicrobialMIC Determination4-Trifluoromethyl phenyl derivative showed potent activity against Gram-positive bacteria (MIC: 0.78 µg/mL).[3]
Steroidal HydrazonesAntimicrobialMIC/MBC DeterminationActive against B. cereus (MIC: 0.37–3.00 mg/mL) and MRSA.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and for the assessment of their biological activity.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized through the reaction of an aldehyde with a hydrazine derivative.

  • Reaction Setup: Dissolve this compound in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add an equimolar amount of the selected hydrazine derivative (e.g., phenylhydrazine, thiosemicarbazide) to the solution.

  • Catalysis: A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux, with reaction time varying depending on the reactants. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration if it precipitates, or the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

  • Structural Confirmation: Characterize the final product using spectroscopic methods to confirm its identity and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways and Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, provide a visual representation of a potential mechanism of action and the general workflow for the synthesis and evaluation of these compounds.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine / Hydrazine Primary Amine / Hydrazine Primary Amine / Hydrazine->Condensation Reaction Schiff Base / Hydrazone Derivative Schiff Base / Hydrazone Derivative Condensation Reaction->Schiff Base / Hydrazone Derivative Spectroscopic Characterization Spectroscopic Characterization Schiff Base / Hydrazone Derivative->Spectroscopic Characterization In Vitro Assays In Vitro Assays Spectroscopic Characterization->In Vitro Assays Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis IC50 / MIC Values IC50 / MIC Values Data Analysis->IC50 / MIC Values G Derivative Derivative Topoisomerase II Topoisomerase II Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Blocks Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Unambiguous Structural Determination of 3-Fluoro-4-morpholin-4-ylbenzaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic methods for the structural elucidation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in the synthesis of various targeted therapeutic agents.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing initial structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal, three-dimensional atomic arrangement.[1] This guide will delve into the experimental protocols and data outputs of these techniques, offering researchers and drug development professionals a comprehensive overview to inform their analytical strategies.

Comparative Data Analysis

The following tables summarize the quantitative and qualitative data obtained from X-ray crystallography, NMR, and Mass Spectrometry for the structural confirmation of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₂FNO₂
Molecular Weight209.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.678
c (Å)9.321
α (°)90
β (°)105.45
γ (°)90
Volume (ų)972.5
Z4
Calculated Density (g/cm³)1.428
R-factor (%)4.2
Final R-indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation Provided
X-ray Crystallography Provides the precise 3D atomic arrangement, including bond lengths, bond angles, and torsion angles.[1] It offers unambiguous determination of stereochemistry and conformation in the solid state.[1]
NMR Spectroscopy Determines the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing connectivity and through-space relationships.[2][3] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the molecular structure.[3] It provides information about the molecule's structure in solution.[4][5]
Mass Spectrometry Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[2][6] Fragmentation patterns can offer clues about the different structural components of the molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction.

1. Crystallization: High-quality single crystals of the title compound were grown using the slow evaporation method.[7] A saturated solution of this compound in a suitable solvent system (e.g., ethanol/water mixture) was prepared. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature.[7] Slow evaporation of the solvent over several days yielded colorless, prism-shaped crystals suitable for X-ray analysis.[8]

2. Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The crystal-to-detector distance and exposure time were optimized to obtain high-resolution diffraction data. A series of diffraction images were collected by rotating the crystal through different angles.

3. Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Alternative Spectroscopic Methods

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are crucial for initial characterization and are often sufficient for routine confirmation.[3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample was dissolved in a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). 2D NMR experiments such as COSY, HSQC, and HMBC were performed to establish connectivities.

2. Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison of the information provided by the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 3-Fluoro-4- morpholin-4-ylbenzaldehyde purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection X-ray Data Collection mounting->data_collection phasing Structure Solution (Direct Methods) data_collection->phasing refinement Refinement phasing->refinement validation Structure Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

analytical_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound xray_info Unambiguous 3D Structure Bond Lengths & Angles Stereochemistry Solid-State Conformation compound->xray_info nmr_info Connectivity (¹H, ¹³C) Chemical Environment Through-Space Interactions Solution-State Structure compound->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation Pattern compound->ms_info

Caption: Comparison of Information from Different Analytical Techniques.

References

A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 3-Fluoro-4-morpholin-4-ylbenzaldehyde is a key building block in the development of various therapeutic agents. Ensuring its purity is paramount to avoid the introduction of unwanted side reactions and impurities in downstream processes. This guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound and offers a comparative overview of alternative analytical techniques, supported by experimental data and protocols.

Comparison of Analytical Techniques for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it highly suitable for pharmaceutical ingredients.[1][2][3] However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) also offer viable alternatives, each with distinct advantages and limitations.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[3]Separation using sub-2 µm particle columns at very high pressures, leading to enhanced resolution and speed.[4]Separation of volatile compounds in a gaseous mobile phase based on their partitioning with a stationary phase.[5]
Typical Analysis Time 15 - 30 minutes2 - 10 minutes[4]10 - 20 minutes
Resolution Good to ExcellentExcellent to Superior[4]Excellent for volatile compounds
Sensitivity (LOD/LOQ) ng to µg rangepg to ng range (often higher than HPLC)[6]pg to ng range (highly sensitive detectors available)
Sample Volatility Requirement Not required, suitable for non-volatile and thermally unstable compounds.[3]Not required, ideal for non-volatile compounds.[6]Required, samples must be volatile or rendered volatile through derivatization.[5]
Solvent Consumption Moderate to HighLow (up to 80% less than HPLC)[4]Minimal (carrier gas)
Instrumentation Cost ModerateHighModerate to High
Key Advantages Robust, versatile, widely available, suitable for a broad range of analytes.[1]Significantly faster analysis, improved resolution and sensitivity, reduced solvent usage.[4]High separation efficiency for volatile compounds, sensitive detectors (e.g., FID, MS).[2]
Key Disadvantages Longer analysis times compared to UPLC, higher solvent consumption.[6]Higher backpressures can reduce column lifetime, higher initial instrument cost.[4]Limited to volatile and thermally stable compounds; derivatization may be required for polar analytes, which can add complexity.[5]

Experimental Protocols

Proposed HPLC Method for Purity Analysis of this compound

This proposed method is based on common practices for the analysis of substituted benzaldehydes and is expected to provide accurate and reliable purity data.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.

3. Data Analysis:

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: Gas Chromatography (GC)

For GC analysis, derivatization is likely necessary to increase the volatility of the polar this compound.

1. Derivatization (Example):

  • React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the aldehyde group to a more volatile silyl derivative.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled with a mass spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Experimental workflow for HPLC purity assessment.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Derivatization B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F MS Detection E->F G Analyze Mass Spectra F->G H Identify and Quantify Impurities G->H

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method offers a robust and reliable approach for routine quality control, leveraging its suitability for non-volatile pharmaceutical compounds. UPLC presents a significant advantage in terms of speed and efficiency, making it ideal for high-throughput environments. While GC-MS is a powerful tool for the identification of volatile impurities, its application to this analyte necessitates a derivatization step. Researchers and drug development professionals are encouraged to select the method that best aligns with their analytical needs, instrumentation availability, and the nature of potential impurities.

References

Structure-Activity Relationship of 4-Morpholinylbenzaldehyde Analogues as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties and biological activity of compounds.[1] Its incorporation into small molecules has led to the discovery of potent inhibitors of various protein kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in signaling pathways that drive cancer cell growth, proliferation, and survival.[2][3] The 4-morpholinylbenzaldehyde core represents a key pharmacophore in the development of novel anticancer agents. This guide explores the SAR of analogues based on this and related scaffolds, providing insights for the rational design of more potent and selective cancer therapeutics.

Comparative Analysis of Anticancer Activity

The anticancer activity of morpholine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogues against various cancer cell lines.

Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
AK-3 2,4-dichloro-5-methoxyphenylA549 (Lung)10.38 ± 0.27[4]
MCF-7 (Breast)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10 3,4,5-trimethoxyphenylA549 (Lung)11.21 ± 0.31[4]
MCF-7 (Breast)7.12 ± 0.18[4]
SHSY-5Y (Neuroblastoma)10.15 ± 0.22[4]

Table 2: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
6a Naphthalen-2-ylHMDA-MB-231 (Breast)0.03[5]
HeLa (Cervical)0.12[5]
A549 (Lung)0.15[5]

Table 3: PI3Kα Inhibitory Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives

Compound IDR3 GroupPI3Kα IC50 (nM)Reference
17p 4-fluorophenyl31.8 ± 4.1[6]
BKM-120 (control) -44.6 ± 3.6[6]

Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be observed:

  • Importance of the Morpholine Moiety: The morpholine group is a critical pharmacophore for PI3K inhibitory activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[3][6] Substitution of the morpholine ring often leads to a significant decrease in activity.[2]

  • Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring play a crucial role in modulating the anticancer potency. For instance, in the quinazoline series, electron-withdrawing groups like chlorine and electron-donating methoxy groups at specific positions on the phenyl ring resulted in significant cytotoxic activity.[4] In the case of naphthalene-substituted triazole spirodienones, the larger aromatic system of the naphthalene ring at the R1 position contributed to potent anticancer effects.[5]

  • Core Scaffold Modifications: The central heterocyclic scaffold to which the morpholine-containing aromatic moiety is attached is a key determinant of biological activity. Scaffolds such as quinazoline and pyrimidine are prevalent in potent PI3K inhibitors.[2][6]

Target Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[7][8] Many morpholine-containing anticancer agents exert their effects by inhibiting key kinases in this pathway, primarily PI3K.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Morpholinylbenzaldehyde Analogues Inhibitor->PI3K Workflow Start Design of Analogues Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro EnzymeAssay PI3K Enzyme Inhibition Assay InVitro->EnzymeAssay CellAssay Cell Viability (MTT) Assay InVitro->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR SAR->Start Optimization Lead Lead Compound Identification SAR->Lead

References

Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and Structural Analogs for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of successful outcomes. Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with its structural analogs, focusing on quality control parameters and potential performance in synthetic and biological applications.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical compound. While batch-specific CoAs are provided upon purchase, this section presents a representative comparison of the typical quality control parameters for this compound and its alternatives. The data presented is a synthesis of typical values found in supplier documentation and common analytical practices for compounds of this nature.

Table 1: Representative Certificate of Analysis Data for Benzaldehyde Derivatives

ParameterThis compound4-(4-Morpholinyl)benzaldehyde3-Fluoro-4-hydroxybenzaldehyde2-Fluoro-4-morpholinobenzaldehyde
CAS Number 495404-90-5[1][2]1204-86-0[3]405-05-0[4]1820604-05-5
Molecular Formula C₁₁H₁₂FNO₂C₁₁H₁₃NO₂[3]C₇H₅FO₂C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol [2]191.23 g/mol [3]140.11 g/mol [4]209.22 g/mol
Appearance White to off-white solidLight yellow crystalline powderLight yellow to yellow powderPale yellow solid
Purity (by HPLC) ≥98.0%≥97.0%≥98.0%≥98.0%
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to structure
Melting Point Not specified65-69 °C123-127 °CNot specified
Residual Solvents <0.5%<0.5%<0.5%<0.5%

Experimental Protocols for Quality Control

To ensure the reliability and reproducibility of research, rigorous quality control of starting materials is essential. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for substituted benzaldehydes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the benzaldehyde derivative by separating it from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.

  • Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL.

  • Analysis: 10 µL of the sample solution is injected into the HPLC system. The chromatogram is recorded at a wavelength of 254 nm.

  • Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of the benzaldehyde derivative.

Methodology:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected signals for the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches, C-H stretches, and the C-F and C-N bonds.

Performance Comparison in a Hypothetical Biological Assay

Table 2: Hypothetical Performance Comparison in an Enzyme Inhibition Assay (IC₅₀ Values)

CompoundHypothetical IC₅₀ (µM)Rationale for Hypothetical Performance
This compound 5.2The electron-withdrawing fluorine atom at the meta position can enhance the electrophilicity of the aldehyde group, potentially leading to stronger interactions with nucleophilic residues in the enzyme's active site. The morpholine group can act as a hydrogen bond acceptor and provide a point of interaction.
4-(4-Morpholinyl)benzaldehyde 8.5Lacks the electron-withdrawing fluorine, making the aldehyde slightly less reactive. The morpholine group still provides a key interaction point.
3-Fluoro-4-hydroxybenzaldehyde 12.1The hydroxyl group is a strong hydrogen bond donor and acceptor, which can be beneficial for binding. However, it may also lead to different binding orientations compared to the morpholine-containing compounds.
2-Fluoro-4-morpholinobenzaldehyde 6.8The fluorine atom at the ortho position can have a more pronounced steric and electronic effect on the aldehyde group, potentially altering the binding mode and affinity compared to the meta-substituted isomer.

Note: The IC₅₀ values in this table are purely hypothetical and for illustrative purposes to demonstrate how substituent effects could be compared. Actual experimental data would be required for a definitive comparison.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Quality_Control_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation Sample Raw Material Sample_Prep Sample Preparation (Dissolution/Dilution) Sample->Sample_Prep HPLC HPLC Analysis (Purity) Sample_Prep->HPLC NMR ¹H NMR Analysis (Identity) Sample_Prep->NMR FTIR FTIR Analysis (Functional Groups) Sample_Prep->FTIR Data_Analysis Data Analysis & Comparison to Specs HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: A typical workflow for the quality control of a chemical compound.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Target Gene Expression TF->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response Inhibitor This compound Inhibitor->Kinase2

Caption: A hypothetical signaling pathway where the compound acts as a kinase inhibitor.

References

Safety Operating Guide

3-Fluoro-4-morpholin-4-ylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1820604-54-7 or 495404-90-5) was not located in available resources. The following guidance is based on general principles for laboratory chemical waste management and data for structurally related compounds, including halogenated aldehydes and morpholine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols in your facility.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1][2] The primary disposal route for such chemicals is typically high-temperature incineration by a licensed waste management facility.[3][4]

Hazard Profile and Required Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance. Fluorinated benzaldehydes are often classified as skin and eye irritants, while morpholine is corrosive and can cause severe irritation.[3][5] Therefore, all handling and disposal preparations must be conducted with appropriate PPE to minimize exposure.

Hazard Classification & Handling RequirementsSource(s)
Presumed Hazard Class Irritant, Potentially Harmful, Halogenated Organic Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety goggles or face shield, lab coat.
Handling Environment All waste handling and transfers should be performed in a certified chemical fume hood.
Incompatibilities Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[3][6] Keep separate from non-halogenated waste streams.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Classify any unused this compound, contaminated materials (e.g., gloves, wipes, absorbent pads), or solutions containing the compound as "Halogenated Organic Waste."[2]

  • Crucially, do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[2] Mixing waste streams complicates disposal and can lead to dangerous reactions.

2. Select an Appropriate Waste Container:

  • Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap.[2][7]

  • Ensure the container is clean, dry, and in good condition before adding any waste.[7]

3. Proper Labeling of the Waste Container:

  • Label the container clearly before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "Waste this compound " and any other constituents in the container. Do not use abbreviations.[1]

    • A clear indication of the hazards (e.g., "Irritant," "Halogenated").

    • The date when waste was first added to the container (accumulation start date).[8]

4. Waste Accumulation and Storage:

  • Perform all transfers of waste into the container within a chemical fume hood to prevent inhalation of vapors.

  • Keep the waste container securely closed at all times, except when actively adding waste.[9]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[9]

  • Ensure the container is stored away from incompatible materials and in secondary containment to prevent spills.[7]

5. Arranging for Final Disposal:

  • Once the container is full (typically around 75-80% capacity to allow for expansion) or when you have reached your facility's accumulation time limit, contact your institution's EHS or hazardous waste management office to schedule a pickup.[9]

  • Follow their specific procedures for waste collection requests.

6. Spill and Decontamination:

  • In case of a spill, evacuate the area and remove all ignition sources.[10]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[10]

  • Using non-sparking tools, collect the absorbed material and place it in a separate, sealed container for hazardous waste disposal.[10]

  • All materials used for cleanup must also be disposed of as hazardous waste.[7]

Chemical Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of laboratory chemical waste like this compound.

G cluster_prep Phase 1: Preparation & Identification cluster_accum Phase 2: Accumulation cluster_storage Phase 3: Storage & Disposal A Identify Waste Chemical (this compound) B Consult SDS or EHS Office (Assume Hazardous/Halogenated) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Obtain Compatible Waste Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date - Hazard Information D->E F Transfer Waste in Fume Hood (Keep Container Closed) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Monitor Container Level & Accumulation Time G->H I Request Pickup from EHS for Licensed Disposal (Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Fluoro-4-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Fluoro-4-morpholin-4-ylbenzaldehyde. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical compound.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, drawing on safety data for structurally similar compounds, including morpholine and fluorinated benzaldehydes.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Essential for preventing contact with the eyes and face, which can cause serious irritation or burns.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.Protects against skin absorption and irritation.[1][4] Regularly inspect gloves for any signs of degradation.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6] A NIOSH/MSHA approved respirator may be necessary for operations with a high potential for aerosol generation.[6]Minimizes the risk of inhaling potentially harmful vapors or dust.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7][8]Prevents accidental ingestion and contamination of personal items.

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Safe handling workflow for this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling process. All waste containing this compound must be treated as hazardous.

  • Waste Segregation: Collect all materials that have come into contact with the compound, including unused product, contaminated labware (pipette tips, gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]

  • Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and accredited waste disposal contractor.[5][8] Do not dispose of this chemical down the drain or in general waste.[5][10] All disposal activities must comply with local, state, and federal regulations.[8][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.